molecular formula C8H5F3N2O B595869 3-Amino-4-(trifluoromethoxy)benzonitrile CAS No. 1220630-86-3

3-Amino-4-(trifluoromethoxy)benzonitrile

Cat. No.: B595869
CAS No.: 1220630-86-3
M. Wt: 202.136
InChI Key: BSQURZRBBZTFKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-(trifluoromethoxy)benzonitrile is a fluorinated aromatic building block of high interest in medicinal and agrochemical research. Its molecular structure incorporates two key functional groups—an amino group and a trifluoromethoxy group—on a benzonitrile core, making it a versatile intermediate for the synthesis of more complex molecules . The trifluoromethoxy group is known to profoundly influence the properties of bioactive compounds. Its strong electron-withdrawing nature and high lipophilicity can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins . These properties are crucial in the development of modern pharmaceuticals and agrochemicals. As a research chemical, this compound is primarily employed in the exploration and creation of new chemical entities. Its reactive amino and nitrile groups allow for further chemical transformations, enabling its incorporation into larger molecular frameworks. Researchers utilize such fluorinated building blocks to develop potential candidates for various therapeutic areas and to fine-tune the physicochemical properties of lead compounds . This product is intended For Research Use Only . It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)14-7-2-1-5(4-12)3-6(7)13/h1-3H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQURZRBBZTFKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697343
Record name 3-Amino-4-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220630-86-3
Record name 3-Amino-4-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to 3-Amino-4-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 3-Amino-4-(trifluoromethoxy)benzonitrile, a fluorinated aromatic amine of interest in medicinal chemistry and materials science. This document compiles available data on its physicochemical properties, synthesis, and safety information, presented in a structured format for ease of reference and comparison.

Core Properties and Data

This compound is a substituted benzonitrile with the chemical formula C₈H₅F₃N₂O. The presence of the trifluoromethoxy group significantly influences its electronic properties and lipophilicity, making it a valuable building block in the design of novel bioactive molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1220630-86-3Sinfoo Biotech[1]
Molecular Formula C₈H₅F₃N₂OSinfoo Biotech[1]
Molecular Weight 202.13 g/mol Sinfoo Biotech[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available

Synthesis and Experimental Protocols

While a specific, experimentally validated protocol for the synthesis of this compound is not detailed in publicly accessible literature, a plausible synthetic route can be inferred from established methodologies for structurally similar compounds. A potential synthetic pathway is outlined below.

Hypothetical Synthesis Workflow:

Synthetic Pathway Hypothetical Synthesis of this compound A Starting Material (e.g., 4-Chloro-3-nitrobenzonitrile) B Trifluoromethoxylation A->B Reagent: Potassium trifluoromethoxide C Intermediate (4-(Trifluoromethoxy)-3-nitrobenzonitrile) B->C D Reduction of Nitro Group C->D Reducing Agent: (e.g., Fe/HCl, H₂/Pd-C) E Final Product (this compound) D->E

Caption: A potential synthetic route for this compound.

Experimental Considerations:

The synthesis would likely commence with a suitable starting material, such as 4-chloro-3-nitrobenzonitrile. The key steps would involve:

  • Trifluoromethoxylation: The introduction of the trifluoromethoxy group at the 4-position, potentially via nucleophilic aromatic substitution using a trifluoromethoxide source.

  • Reduction of the Nitro Group: The subsequent reduction of the nitro group at the 3-position to an amino group. This transformation is commonly achieved using reducing agents like iron in acidic media or catalytic hydrogenation.

It is crucial to note that reaction conditions, including solvent, temperature, and reaction time, would require careful optimization to achieve a satisfactory yield and purity of the final product.

For the related compound, 3-Amino-4-(trifluoromethyl)benzonitrile , a preparative procedure has been described which involves the deprotection of a protected amine precursor.[2] This suggests that a similar strategy, utilizing a suitable protecting group for the amino functionality, could also be a viable synthetic approach.

Safety and Handling

Specific safety and handling data for this compound are not available. However, based on the safety data sheets (SDS) of structurally related compounds such as 4-Amino-2-(trifluoromethyl)benzonitrile and 2-Amino-5-(trifluoromethoxy)benzonitrile, the following precautions should be considered as a baseline for handling:

Table 2: General Safety and Handling Recommendations

HazardPrecautionary StatementReference
Acute Toxicity (Oral) Harmful if swallowed.[3]
Skin Corrosion/Irritation Causes skin irritation.[3]
Serious Eye Damage/Irritation Causes serious eye irritation.[3]
Respiratory Irritation May cause respiratory irritation.[3]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.[3]
Handling Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area.[3]

It is imperative to consult a comprehensive and compound-specific Safety Data Sheet before handling this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity or the signaling pathways associated with this compound. The unique combination of the amino, cyano, and trifluoromethoxy functional groups suggests potential applications as a scaffold in drug discovery. The trifluoromethoxy group, in particular, is known to enhance metabolic stability and cell permeability of drug candidates.

Logical Relationship for Potential Biological Investigation:

Biological Investigation Logic Investigative Approach for Biological Activity A This compound B Library Synthesis (Derivatization) A->B C High-Throughput Screening B->C D Identification of 'Hits' C->D E Target Identification & Validation D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: A logical workflow for exploring the biological potential of the title compound.

Further research, including in vitro and in vivo screening, is necessary to elucidate any potential therapeutic applications of this compound. Researchers in drug development may find this molecule to be a valuable starting point for the synthesis of novel chemical entities for various biological targets.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Amino-4-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on 3-Amino-4-(trifluoromethoxy)benzonitrile is limited. This guide provides available information and supplements it with data from structurally related isomers to offer a comprehensive overview for research and development purposes.

Executive Summary

This compound is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring an amine, a nitrile, and a trifluoromethoxy group, makes it an attractive building block for the synthesis of novel therapeutic agents and functional materials. The trifluoromethoxy group, in particular, can enhance metabolic stability, lipophilicity, and binding affinity of parent molecules. This document provides a summary of the known physicochemical properties, a hypothetical synthesis protocol, and outlines its potential relevance in drug discovery.

Physicochemical Characteristics

Precise experimental data for this compound is not widely available. However, key molecular identifiers have been established. For comparative purposes, a table including data for structurally similar isomers is presented below.

PropertyThis compound (Predicted/Inferred)4-Amino-3-(trifluoromethoxy)benzonitrile (Isomer)4-Amino-2-(trifluoromethyl)benzonitrile (Analogue)4-Amino-3-(trifluoromethyl)benzonitrile (Analogue)
CAS Number 1220630-86-3 (unconfirmed)175278-23-6654-70-6327-74-2
Molecular Formula C₈H₅F₃N₂OC₈H₅F₃N₂O[1]C₈H₅F₃N₂C₈H₅F₃N₂[2]
Molecular Weight 202.14 g/mol 202.14 g/mol 186.13 g/mol 186.14 g/mol [2]
Melting Point Data not availableData not available141-145 °C61 - 68 °C[2]
Boiling Point Data not availableData not availableData not available100 °C at 0.1 mmHg[2]
Predicted XlogP Data not available2.1[1]Data not availableData not available
Appearance Data not availableData not availableAlmost white crystal powder[3]Light yellow to yellow to orange powder to crystal[2]
Purity >98% (typical for commercial samples of related compounds)Data not available≥98% (GC)≥98% (GC)[2]

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be hypothesized based on established organic chemistry principles and synthesis of related compounds.

Hypothetical Synthesis of this compound

The proposed synthesis involves a multi-step process starting from a commercially available precursor.

Step 1: Nitration of 4-(trifluoromethoxy)benzonitrile

  • Objective: To introduce a nitro group onto the benzene ring, which can later be reduced to an amine.

  • Procedure:

    • To a stirred solution of 4-(trifluoromethoxy)benzonitrile in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of nitric acid and sulfuric acid is added dropwise.

    • The reaction temperature is maintained below 10 °C during the addition.

    • After the addition is complete, the mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • The reaction mixture is then poured onto crushed ice, and the resulting precipitate is filtered, washed with water until neutral, and dried to yield 3-Nitro-4-(trifluoromethoxy)benzonitrile.

Step 2: Reduction of the Nitro Group

  • Objective: To reduce the nitro group to a primary amine.

  • Procedure:

    • The 3-Nitro-4-(trifluoromethoxy)benzonitrile is dissolved in a suitable solvent such as ethanol or ethyl acetate.

    • A reducing agent, for example, iron powder in the presence of a small amount of hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C), is added to the solution.

    • The mixture is heated to reflux or stirred under a hydrogen atmosphere until the reduction is complete.

    • Upon completion, the reaction mixture is filtered to remove the catalyst or iron salts.

    • The solvent is evaporated under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield this compound.

Potential Applications in Drug Discovery and Development

While there is no specific biological activity reported for this compound, its structural motifs are present in various biologically active molecules.

  • Scaffold for Kinase Inhibitors: The aminobenzonitrile core is a common scaffold in the design of kinase inhibitors, which are crucial in oncology and inflammation research. The nitrile group can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain.

  • Role of the Trifluoromethoxy Group: The trifluoromethoxy group is often used as a bioisostere for other functional groups to improve the pharmacokinetic properties of a drug candidate. It can increase lipophilicity, which may enhance cell membrane permeability, and can also improve metabolic stability by blocking potential sites of oxidation.

  • Intermediate for Agrochemicals: Related aminobenzonitrile derivatives have been utilized in the synthesis of novel pesticides and herbicides.

Visualizations

Hypothetical Synthesis Workflow

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Purification A 4-(trifluoromethoxy)benzonitrile C 3-Nitro-4-(trifluoromethoxy)benzonitrile A->C Nitration at 0-5 °C B Nitrating Mixture (HNO3/H2SO4) B->C E This compound C->E Reduction D Reducing Agent (e.g., Fe/HCl or H2/Pd-C) D->E F Crude Product E->F Workup G Purified Product F->G Recrystallization or Chromatography

Caption: Hypothetical two-step synthesis of this compound.

Logical Relationship of Functional Groups to Potential Applications

G cluster_0 Structural Features cluster_1 Potential Roles in Drug Design A This compound B Amino Group A->B C Nitrile Group A->C D Trifluoromethoxy Group A->D E Scaffold for Synthesis B->E F Hydrogen Bond Acceptor C->F G Improved Metabolic Stability & Lipophilicity D->G

Caption: Key functional groups and their potential roles in medicinal chemistry.

References

Technical Guide: 4-Amino-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 654-70-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Amino-2-(trifluoromethyl)benzonitrile, a key chemical intermediate in pharmaceutical synthesis. The document details its physicochemical properties, experimental protocols for its utilization, and its role in the development of therapeutic agents.

Core Compound Data

4-Amino-2-(trifluoromethyl)benzonitrile, also known by its synonyms 5-Amino-2-cyanobenzotrifluoride and 4-Cyano-3-trifluoromethylaniline, is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its chemical structure, featuring both a nitrile and a trifluoromethyl group, makes it a versatile precursor for complex molecular architectures.[2]

Physicochemical Properties

A summary of the key physical and chemical properties of 4-Amino-2-(trifluoromethyl)benzonitrile is presented in the table below.

PropertyValueReference(s)
CAS Number 654-70-6
Molecular Formula C₈H₅F₃N₂
Molecular Weight 186.13 g/mol
Appearance White to off-white to brown solid/powder/crystals[3][4][5]
Melting Point 136 - 149 °C[3][6]
Boiling Point Not available[3]
Density 1.37 ± 0.1 g/cm³[5]
Flash Point 131.9 °C[5]
Purity ≥97%[6]
Solubility Soluble in Dichloromethane[6]
Safety and Handling

4-Amino-2-(trifluoromethyl)benzonitrile is classified as a hazardous substance.[3] The following table summarizes its key safety information.

Hazard StatementPrecautionary StatementPictogramReference(s)
H302: Harmful if swallowedP261: Avoid breathing dust/fume/gas/mist/vapours/spray.GHS07 (Warning)[7]
H317: May cause an allergic skin reactionP264: Wash skin thoroughly after handling.
P270: Do not eat, drink or smoke when using this product.[6]
P272: Contaminated work clothing should not be allowed out of the workplace.[6]
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7]
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6][7]
P330: Rinse mouth.[6]
P333+P313: If skin irritation or rash occurs: Get medical advice/attention.[6][7]
P363: Wash contaminated clothing before reuse.[6]
P501: Dispose of contents/container to an approved waste disposal plant.[6]

Applications in Drug Development

The primary application of 4-Amino-2-(trifluoromethyl)benzonitrile is as a starting material for the synthesis of non-steroidal antiandrogen drugs, most notably bicalutamide.[4][8] Bicalutamide is used in the treatment of prostate cancer.[9] This compound can also serve as a precursor for the synthesis of benzimidazoles, which have shown potential in inhibiting the growth of endothelial cells in breast cancer models.[7]

Role in Bicalutamide Synthesis

Bicalutamide is a non-steroidal antiandrogen that functions by competitively inhibiting the binding of androgens, such as testosterone, to the androgen receptor (AR).[10] This blockade prevents the translocation of the AR to the nucleus, thereby inhibiting the expression of genes that promote the growth and proliferation of prostate cancer cells.[10][11]

The synthesis of bicalutamide from 4-Amino-2-(trifluoromethyl)benzonitrile is a multi-step process that has been described in various patents and scientific publications.[9][12]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile and its subsequent use in the synthesis of bicalutamide.

Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile

A common method for the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile involves the ammonolysis of a precursor, 4-fluoro-2-trifluoromethylbenzonitrile.[13][14]

Materials:

  • 4-fluoro-2-trifluoromethylbenzonitrile

  • Ethanol

  • Liquid ammonia

  • Toluene

  • Reaction vessel capable of handling high pressure and temperature

Procedure:

  • Dissolve 4-fluoro-2-trifluoromethylbenzonitrile in ethanol in a suitable reaction vessel.[13][14]

  • Introduce liquid ammonia into the solution. The molar ratio of liquid ammonia to 4-fluoro-2-trifluoromethylbenzonitrile should be approximately 1.5:1.[14]

  • Seal the reaction vessel and heat the mixture to 120-122 °C for 8-10 hours.[13][14]

  • After the reaction is complete, cool the vessel and carefully vent any excess pressure.

  • The resulting crude product is then purified by recrystallization from toluene to yield 4-Amino-2-(trifluoromethyl)benzonitrile.[13][14]

  • The purity of the final product can be assessed by HPLC analysis.[13]

Synthesis of Bicalutamide from 4-Amino-2-(trifluoromethyl)benzonitrile

The synthesis of bicalutamide involves the reaction of 4-Amino-2-(trifluoromethyl)benzonitrile with an appropriate acyl chloride, followed by oxidation.[12]

Materials:

  • 4-Amino-2-(trifluoromethyl)benzonitrile

  • 2-Acyloxy-2-methyl-3-(4-fluorophenylthio)propionic acid chloride

  • Anhydrous Toluene

  • 4-Dimethylaminopyridine (DMAP)

  • Hydrogen peroxide

  • Tungstic acid

  • Methanol

Procedure:

  • Amide Formation:

    • To a solution of 2-acyloxy-2-methyl-3-(4-fluorophenylthio)propionic acid chloride in anhydrous toluene, add 4-dimethylaminopyridine (DMAP).[12]

    • Allow the suspension to react for 10 minutes at room temperature.[12]

    • Add a solution of 4-Amino-2-(trifluoromethyl)benzonitrile in toluene to the mixture.[12]

    • Heat the reaction mixture to 75-80 °C for 8-10 hours, monitoring the disappearance of the amine by TLC.[12]

    • The resulting intermediate is N-[4-cyano-3-(trifluoromethyl)-phenyl-]-3-[4-fluorophenylthio]-2-hydroxy-2-methyl propionamide.[12]

  • Oxidation to Bicalutamide:

    • Dissolve the intermediate from the previous step in methanol.[15]

    • Add a catalytic amount of tungstic acid (1.0%).[15]

    • Cool the reaction mixture to 10-15 °C.[15]

    • Slowly add a 30% solution of hydrogen peroxide over 1-2 hours.[15]

    • Raise the temperature to 60-65 °C and maintain for 3-4 hours with stirring.[15]

    • After completion of the reaction, the crude bicalutamide can be isolated and purified.

Visualized Pathways and Workflows

Bicalutamide Mechanism of Action

The following diagram illustrates the signaling pathway of the androgen receptor and the inhibitory action of bicalutamide.

Bicalutamide_Mechanism cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds to Bicalutamide Bicalutamide Bicalutamide->AR Competitively Binds to AR_Androgen AR-Androgen Complex ARE Androgen Response Element (ARE) AR_Androgen->ARE Translocates to Nucleus and Binds to ARE AR_Bicalutamide AR-Bicalutamide Complex (Inactive) AR_Bicalutamide->ARE Prevents Translocation and Binding Gene_Transcription Gene Transcription (Cell Growth & Proliferation) ARE->Gene_Transcription Initiates ARAndrogen ARAndrogen ARBicalutamide ARBicalutamide

Caption: Bicalutamide competitively inhibits androgen binding to the Androgen Receptor.

Experimental Workflow: Synthesis of Bicalutamide

The diagram below outlines the key steps in the synthesis of bicalutamide starting from 4-Amino-2-(trifluoromethyl)benzonitrile.

Bicalutamide_Synthesis_Workflow Start 4-Amino-2-(trifluoromethyl)benzonitrile Step1 Amide Formation (75-80 °C, 8-10h) Start->Step1 Reagent1 2-Acyloxy-2-methyl-3- (4-fluorophenylthio)propionic acid chloride + DMAP in Toluene Reagent1->Step1 Intermediate N-[4-cyano-3-(trifluoromethyl)-phenyl-]-3- [4-fluorophenylthio]-2-hydroxy-2-methyl propionamide Step1->Intermediate Step2 Oxidation (60-65 °C, 3-4h) Intermediate->Step2 Reagent2 H₂O₂ + Tungstic Acid in Methanol Reagent2->Step2 End Bicalutamide Step2->End

Caption: Key steps in the synthesis of bicalutamide from its precursor.

References

Structural Analogues of 3-Amino-4-(trifluoromethoxy)benzonitrile: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF3) group is of particular interest due to its unique electronic properties and its ability to enhance crucial drug-like characteristics. The trifluoromethoxy group can significantly improve metabolic stability, membrane permeability, and binding affinity of drug candidates.[1][2][3] This in-depth technical guide focuses on the structural analogues of 3-Amino-4-(trifluoromethoxy)benzonitrile, a scaffold with potential applications in the development of novel therapeutics, particularly in the realm of kinase inhibition and anticancer agents. This document provides a comprehensive overview of the synthesis, potential biological activities, and structure-activity relationships (SAR) of this class of compounds, drawing upon data from related chemical entities to inform future drug discovery efforts.

Core Scaffold: this compound

The core structure, this compound, features a benzonitrile ring substituted with an amino group and a trifluoromethoxy group. This arrangement of functionalities offers several avenues for chemical modification to explore structure-activity relationships. The amino group provides a key site for derivatization, allowing for the introduction of various side chains and pharmacophoric elements. The trifluoromethoxy group, with its high lipophilicity and electron-withdrawing nature, is expected to influence the compound's pharmacokinetic profile and its interactions with biological targets.[1]

Synthetic Strategies

A proposed synthetic workflow is outlined below:

Synthetic Pathway cluster_0 Starting Material cluster_1 Key Intermediate cluster_2 Final Product 3-Hydroxy-4-aminobenzonitrile 3-Hydroxy-4-aminobenzonitrile Trifluoromethoxylated Intermediate Trifluoromethoxylated Intermediate 3-Hydroxy-4-aminobenzonitrile->Trifluoromethoxylated Intermediate Trifluoromethoxylation (e.g., CF3SO2Cl, PPh3, DEAD) This compound This compound Trifluoromethoxylated Intermediate->this compound Functional Group Interconversion (if necessary) RTK Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK P-RTK Phosphorylated RTK RTK->P-RTK Dimerization & Autophosphorylation Grb2/Sos Grb2/Sos P-RTK->Grb2/Sos Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Analogue 3-Amino-4-(trifluoromethoxy) benzonitrile Analogue Analogue->P-RTK Inhibition

References

Technical Guide: Physicochemical Properties of 3-Amino-4-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of 3-Amino-4-(trifluoromethoxy)benzonitrile. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this document provides a comprehensive overview based on structurally related analogs. It includes a detailed experimental protocol for determining solubility via the shake-flask method and presents a plausible synthetic workflow. This guide aims to equip researchers with the necessary information and methodologies to effectively work with this compound and similar compounds in a research and development setting.

Introduction

This compound is an aromatic organic compound featuring an amino group, a trifluoromethoxy group, and a nitrile group. These functional groups are anticipated to significantly influence its physicochemical properties, including solubility. The trifluoromethoxy group can affect lipophilicity and metabolic stability, making such compounds of interest in pharmaceutical and agrochemical research. An understanding of the solubility of this compound is critical for its handling, formulation, and application in various scientific disciplines.

Estimated Solubility Profile

Table 1: Solubility Data of Structurally Related Compounds

The following table summarizes the solubility data for compounds with structural similarities to this compound. This information can serve as a valuable reference for estimating its solubility in various solvents.

Compound NameStructureSolventSolubilityTemperature (°C)
3-Aminobenzotrifluoride Water5 g/L20
4-Amino-2-(trifluoromethyl)benzonitrile DMSOSparingly SolubleNot Specified
MethanolSlightly SolubleNot Specified

Disclaimer: This data is for structurally related compounds and should be used as a reference to estimate the potential solubility of this compound. Experimental verification is highly recommended.

Experimental Protocol: Solubility Determination

To obtain precise solubility data for this compound, a standardized experimental method is required. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetonitrile, etc.)

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure
  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the sealed vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid aspirating any solid particles, a syringe filter can be used. Dilute the collected sample gravimetrically or volumetrically with the appropriate solvent to a concentration within the analytical instrument's linear range.

  • Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor.

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess solute to solvent B Seal container A->B C Agitate at constant temperature (24-72h) B->C D Allow to settle or centrifuge C->D E Filter and collect supernatant D->E F Dilute sample E->F G Quantify concentration (HPLC/UV-Vis) F->G H Calculate Solubility G->H

Caption: Workflow for Solubility Determination by Shake-Flask Method.

Synthetic Pathway Overview

While this guide focuses on solubility, understanding the synthetic origin of this compound is valuable for researchers. A plausible multi-step synthesis can be conceptualized, often starting from a commercially available precursor. The following diagram illustrates a hypothetical synthetic workflow.

G cluster_synthesis Hypothetical Synthesis Workflow Start Starting Material (e.g., 3-Amino-4-hydroxybenzonitrile) Step1 Step 1: Trifluoromethoxylation (Introduction of OCF3 group) Start->Step1 Intermediate1 Intermediate Product (this compound) Step1->Intermediate1 Step2 Step 2: Purification (e.g., Recrystallization, Chromatography) Intermediate1->Step2 Final Final Product (Pure this compound) Step2->Final

Caption: Plausible Synthetic Workflow for this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound for researchers and professionals in drug development and chemical synthesis. In the absence of direct quantitative data, the provided information on structurally similar compounds offers a valuable estimation of its solubility profile. The detailed experimental protocol for the shake-flask method empowers researchers to determine precise solubility data tailored to their specific needs. The inclusion of a plausible synthetic workflow further enriches the contextual understanding of this compound. It is recommended that experimental verification of solubility be conducted for any critical applications.

Spectroscopic Profile of 3-Amino-4-(trifluoromethoxy)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the novel compound 3-Amino-4-(trifluoromethoxy)benzonitrile. Due to the limited availability of directly published complete datasets for this specific isomer, this paper presents a compilation of predicted data, characteristic spectral features derived from closely related isomers and analogous compounds, and generalized experimental protocols. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the expected and characteristic spectroscopic data for this compound based on analysis of its structural motifs and available data for similar compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.3 - 7.5d1HAr-H
~ 6.8 - 7.0dd1HAr-H
~ 6.7 - 6.9d1HAr-H
~ 4.0 - 5.0br s2H-NH₂

Note: Predicted chemical shifts are highly dependent on the solvent used. The amino protons are expected to be a broad singlet and may be exchangeable with D₂O.

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmAssignment
~ 150 - 155 (q)Ar-C-OCF₃
~ 140 - 145Ar-C-NH₂
~ 130 - 135Ar-CH
~ 120 - 125 (q)-CF₃
~ 118 - 122Ar-CH
~ 115 - 120-C≡N
~ 110 - 115Ar-CH
~ 100 - 105Ar-C-CN

Note: The carbon attached to the -OCF₃ group and the trifluoromethyl carbon itself will likely appear as quartets due to C-F coupling.

Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3250Medium, DoubletN-H stretch (asymmetric and symmetric)
2240 - 2220Strong, SharpC≡N stretch (nitrile)[1]
1620 - 1580Medium-StrongN-H bend (scissoring) and C=C aromatic stretch
1500 - 1400MediumC=C aromatic stretch
1250 - 1150StrongC-O-C stretch (aryl ether) and C-F stretch (trifluoromethoxy)
1100 - 1000StrongC-F stretch (trifluoromethoxy)
900 - 675Medium-StrongC-H out-of-plane bend (aromatic)

Note: The strong absorbances related to the C-F bonds of the trifluoromethoxy group are a key characteristic of the IR spectrum.

Table 3: Mass Spectrometry (MS) Data

Predicted data for the isomeric compound 4-amino-3-(trifluoromethoxy)benzonitrile suggests the following key mass-to-charge ratios.[2]

m/zAdductPredicted Ion
203.04268[M+H]⁺C₈H₆F₃N₂O⁺
225.02462[M+Na]⁺C₈H₅F₃N₂ONa⁺
201.02812[M-H]⁻C₈H₄F₃N₂O⁻
202.0354Molecular Ion (M⁺)

Note: The exact mass and isotopic pattern will be critical for confirming the elemental composition. High-resolution mass spectrometry (HRMS) is recommended for unambiguous formula determination.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to aid in the assignment of CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Collect a sufficient number of scans (e.g., 16-32) and average them to improve the signal-to-noise ratio.

    • The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the chosen ionization technique.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) and a high-resolution mass analyzer (e.g., Time-of-Flight - TOF or Orbitrap) is recommended.

  • Data Acquisition:

    • Infuse the sample solution directly into the ion source or introduce it via a liquid chromatography (LC) system.

    • Acquire mass spectra in both positive and negative ion modes to observe different adducts and fragmentation patterns.

    • For structural elucidation, perform tandem mass spectrometry (MS/MS) experiments by selecting the molecular ion (or a prominent adduct) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Final Characterization Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR IR IR Spectroscopy (ATR or KBr) Sample->IR MS Mass Spectrometry (ESI-TOF, HRMS) Sample->MS NMR_Data NMR Data Analysis (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Data Analysis (Functional Groups) IR->IR_Data MS_Data MS Data Analysis (m/z, Fragmentation) MS->MS_Data Structure Structure Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

Methodological & Application

Application Notes and Protocols for 3-Amino-4-(trifluoromethoxy)benzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-(trifluoromethoxy)benzonitrile is a fluorinated aromatic building block with potential applications in medicinal chemistry. The presence of a trifluoromethoxy group can significantly influence the physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and membrane permeability, making it a valuable substituent in drug design. The amino and nitrile functionalities offer versatile handles for synthetic elaboration, enabling the construction of diverse molecular scaffolds. While extensive literature specifically detailing the applications of this compound is limited, its structural motifs are found in various kinase inhibitors and other therapeutic agents. These notes provide an overview of its potential applications and hypothetical protocols based on established chemical principles and the known reactivity of analogous compounds.

Physicochemical Properties and Rationale for Use in Medicinal Chemistry

The trifluoromethoxy (-OCF₃) group is often employed as a bioisostere for other functionalities, such as the trifluoromethyl (-CF₃) or methoxy (-OCH₃) groups. Compared to the more common trifluoromethyl group, the trifluoromethoxy group can offer advantages in terms of metabolic stability and lipophilicity.

Table 1: Comparison of Physicochemical Properties of Related Functional Groups

PropertyMethoxy (-OCH₃)Trifluoromethyl (-CF₃)Trifluoromethoxy (-OCF₃)
Hansch Lipophilicity Parameter (π) -0.020.881.04
Hammett Electronic Parameter (σp) -0.27 (electron-donating)0.54 (electron-withdrawing)0.35 (electron-withdrawing)
Metabolic Stability Prone to O-dealkylationGenerally stableHighly stable

The enhanced lipophilicity and metabolic stability conferred by the trifluoromethoxy group make this compound an attractive starting material for the synthesis of novel drug candidates with potentially improved pharmacokinetic profiles. The electron-withdrawing nature of the -OCF₃ group can also influence the reactivity of the aromatic ring and the basicity of the amino group.

Potential Applications in Medicinal Chemistry

Based on the reactivity of the aminobenzonitrile scaffold, this compound can serve as a key intermediate in the synthesis of various heterocyclic compounds with therapeutic potential, particularly as kinase inhibitors. The vicinal amino and nitrile groups can be utilized in cyclization reactions to form fused ring systems.

Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that mimics the purine ring of ATP, enabling them to bind to the ATP-binding site of kinases. The aminobenzonitrile moiety can be a precursor to scaffolds such as quinazolines, pyrimidines, and indazoles, which are prevalent in clinically approved kinase inhibitors.

Experimental Protocols

The following are hypothetical experimental protocols for the synthesis and application of this compound, based on established synthetic methodologies for analogous compounds. Researchers should adapt and optimize these procedures for their specific needs and conduct all experiments with appropriate safety precautions.

Protocol 1: Plausible Synthesis of this compound

The synthesis of this compound is not widely documented. The following is a plausible, multi-step synthetic route starting from commercially available 4-fluoro-3-nitrobenzonitrile.

Step 1: Synthesis of 4-(trifluoromethoxy)-3-nitrobenzonitrile

  • To a solution of 4-fluoro-3-nitrobenzonitrile (1.0 eq) in a suitable aprotic solvent (e.g., DMF, NMP), add a source of trifluoromethoxide. This can be generated in situ from trifluoromethyltrimethylsilane (TMSCF₃) and a fluoride source (e.g., CsF, TBAF) or by using a trifluoromethoxylation reagent.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group to Synthesize this compound

  • Dissolve the 4-(trifluoromethoxy)-3-nitrobenzonitrile (1.0 eq) in a suitable solvent such as ethanol, ethyl acetate, or methanol.

  • Add a reducing agent. Common methods include:

    • Catalytic Hydrogenation: Add a catalyst such as 10% Pd/C and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

    • Metal-Acid Reduction: Add a metal such as iron powder or tin(II) chloride in the presence of an acid like hydrochloric acid or acetic acid.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • If using catalytic hydrogenation, filter the reaction mixture through a pad of celite to remove the catalyst.

  • If using a metal-acid reduction, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound. Further purification may be achieved by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of a Hypothetical Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Core

This protocol illustrates how this compound could be used to construct a pyrazolopyrimidine scaffold, a common core in kinase inhibitors.

Step 1: Synthesis of 3-Amino-1H-pyrazole-4-carbonitrile intermediate

  • React this compound with a suitable one-carbon electrophile, such as dimethylformamide dimethyl acetal (DMF-DMA), to form an N,N-dimethylformamidine intermediate.

  • Treat the resulting amidine with hydrazine hydrate in a solvent like ethanol and reflux to effect cyclization to the corresponding 3-amino-1H-pyrazole-4-carbonitrile derivative.

Step 2: Construction of the Pyrazolo[3,4-d]pyrimidine ring

  • The aminopyrazole intermediate can then be cyclized with various reagents to form the pyrazolo[3,4-d]pyrimidine core. For example, heating with formamide or triethyl orthoformate can introduce the C4 and N5 atoms of the pyrimidine ring.

  • Alternatively, reaction with an isothiocyanate followed by cyclization can introduce a thione at the 4-position, which can be further functionalized.

Visualizations

Logical Workflow for the Synthesis of this compound

G start 4-Fluoro-3-nitrobenzonitrile step1 Nucleophilic Aromatic Substitution (Trifluoromethoxylation) start->step1 intermediate 4-(Trifluoromethoxy)-3-nitrobenzonitrile step1->intermediate step2 Reduction of Nitro Group intermediate->step2 product This compound step2->product

Caption: Plausible synthetic route to the target compound.

General Synthetic Strategy for Kinase Inhibitors from this compound

G start This compound cyclization Cyclization Reactions start->cyclization scaffolds Heterocyclic Scaffolds (e.g., Quinazolines, Pyrazolopyrimidines) cyclization->scaffolds functionalization Further Functionalization (e.g., Suzuki, Buchwald-Hartwig couplings) scaffolds->functionalization inhibitors Potent and Selective Kinase Inhibitors functionalization->inhibitors

Caption: Role as a key building block in inhibitor synthesis.

Simplified Signaling Pathway Inhibition

G ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Response Cellular Response (e.g., Proliferation) Downstream->Response Inhibitor Kinase Inhibitor (Derived from Building Block) Inhibitor->Kinase Binds to ATP pocket

Caption: Mechanism of action for derived kinase inhibitors.

Conclusion

This compound represents a potentially valuable, yet underexplorer, building block for medicinal chemistry. Its unique combination of reactive functional groups and the presence of a metabolically robust, lipophilic trifluoromethoxy group makes it an attractive starting material for the synthesis of novel therapeutic agents, particularly in the area of kinase inhibition. The provided hypothetical protocols and strategic outlines are intended to serve as a foundation for researchers to explore the synthetic utility of this compound and to design new molecules with potentially improved pharmacological properties. Further investigation into the synthesis and applications of this compound is warranted to fully realize its potential in drug discovery.

Application Notes and Protocols: 3-Amino-4-(trifluoromethoxy)benzonitrile as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 3-Amino-4-(trifluoromethoxy)benzonitrile as a versatile synthetic intermediate. The unique substitution pattern of this molecule, featuring an amine, a nitrile, and a trifluoromethoxy group, makes it a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The trifluoromethoxy group can enhance metabolic stability and lipophilicity in drug candidates. The amino and nitrile functionalities serve as reactive handles for a variety of chemical transformations, enabling the construction of diverse molecular scaffolds.

Due to the limited availability of published data for this specific compound, a plausible synthetic route is proposed herein. The experimental protocols are based on well-established chemical transformations for structurally related molecules.

Proposed Synthesis of this compound

A two-step synthetic pathway is proposed, starting from the commercially available 3-fluoro-4-nitrobenzonitrile. The first step involves a nucleophilic aromatic substitution to introduce the trifluoromethoxy group, followed by the reduction of the nitro group to the desired amine.

G A 3-Fluoro-4-nitrobenzonitrile B 3-Nitro-4-(trifluoromethoxy)benzonitrile A->B CF3O- Source, Solvent, Heat (Nucleophilic Aromatic Substitution) C This compound B->C Reducing Agent (e.g., H2, Pd/C) (Nitro Group Reduction)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-Nitro-4-(trifluoromethoxy)benzonitrile

Materials:

  • 3-Fluoro-4-nitrobenzonitrile

  • Potassium trifluoromethoxide (KOCF3) or a suitable trifluoromethoxide source

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Toluene

  • Diatomaceous earth

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of potassium trifluoromethoxide in anhydrous toluene under a nitrogen atmosphere, add a solution of 3-fluoro-4-nitrobenzonitrile in anhydrous DMF.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Filter the mixture through a pad of diatomaceous earth, washing with ethyl acetate.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 3-Nitro-4-(trifluoromethoxy)benzonitrile.

Protocol 2: Synthesis of this compound

Materials:

  • 3-Nitro-4-(trifluoromethoxy)benzonitrile

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Ethyl acetate

  • Hydrogen gas (H2)

  • Diatomaceous earth

Procedure:

  • Dissolve 3-Nitro-4-(trifluoromethoxy)benzonitrile in ethanol or ethyl acetate in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically 1-3 atm).

  • Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or HPLC).

  • Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield this compound. Further purification may be performed by recrystallization if necessary.

Quantitative Data Summary (Hypothetical)
StepReactantProductMolecular Weight ( g/mol )Theoretical Yield (%)Purity (by HPLC) (%)
13-Fluoro-4-nitrobenzonitrile3-Nitro-4-(trifluoromethoxy)benzonitrile232.1175-85>98
23-Nitro-4-(trifluoromethoxy)benzonitrileThis compound202.1190-98>99

Applications in Synthetic Chemistry

This compound is a promising intermediate for the synthesis of a wide range of biologically active molecules and functional materials.

Pharmaceutical Applications

The primary amino group and the nitrile functionality allow for various chemical modifications to generate libraries of compounds for drug discovery.

G cluster_0 This compound A Amino Group (-NH2) C Acylation / Sulfonylation A->C D Diazotization -> Sandmeyer Reaction A->D E Reductive Alkylation A->E H Cyclization Reactions A->H B Nitrile Group (-CN) F Hydrolysis -> Carboxylic Acid B->F G Reduction -> Primary Amine B->G B->H

Caption: Potential reactions of this compound.

  • Synthesis of Kinase Inhibitors: The aminobenzonitrile core is a common scaffold in various kinase inhibitors. The amino group can be acylated or reacted with sulfonyl chlorides, while the nitrile group can participate in cyclization reactions to form heterocyclic systems.

  • Development of GPCR Modulators: The trifluoromethoxy group is known to improve the pharmacokinetic properties of drug candidates. This intermediate can be used to synthesize novel ligands for G-protein coupled receptors.

  • Antiviral and Anticancer Agents: The unique electronic properties conferred by the trifluoromethoxy and nitrile groups can be exploited in the design of novel antiviral and anticancer compounds.

Materials Science Applications

The rigid, polar structure of this compound makes it a candidate for the synthesis of advanced materials.

  • Liquid Crystals: The rod-like shape and polarity of derivatives of this compound could lead to applications in liquid crystal displays.

  • Organic Light-Emitting Diodes (OLEDs): The aromatic and electron-withdrawing nature of the substituents may be beneficial in the design of new materials for OLEDs.

  • Polymers: The amino group can be used for the synthesis of high-performance polyamides or polyimides with enhanced thermal stability and specific electronic properties.

Application Notes and Protocols for 3-Amino-4-(trifluoromethoxy)benzonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 3-Amino-4-(trifluoromethoxy)benzonitrile, a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules. The presence of an amino, a nitrile, and a trifluoromethoxy group offers multiple avenues for synthetic transformations, making it a valuable intermediate in drug discovery and development.

Introduction

This compound is a substituted aniline that serves as a key starting material for the synthesis of a variety of organic compounds. The trifluoromethoxy group can enhance metabolic stability and lipophilicity, while the amino and nitrile functionalities are amenable to a wide range of chemical modifications. This document outlines protocols for several key transformations of this compound, including acylation, arylation, and the synthesis of important heterocyclic scaffolds such as benzimidazoles and quinolines.

Data Presentation

The following tables summarize representative quantitative data for reactions analogous to those described in the protocols. These data are derived from literature precedents involving similar substrates and should be considered as a guide for reaction optimization.

Table 1: Representative Conditions and Yields for Acylation of Anilines

EntryAniline SubstrateAcylating AgentCoupling ReagentBaseSolventTemp (°C)Time (h)Yield (%)
14-nitroanilineCarboxylic AcidEDCI/DMAP-Dichloromethane251255-96[1]
2AnilineAcetic Anhydride---reflux0.13high
3AcetanilideAcetic AnhydrideGa(OTf)₃-Nitromethane--high[2]

Table 2: Representative Conditions and Yields for Buchwald-Hartwig Amination

EntryAryl HalideAminePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-Bromo-3-(trifluoromethyl)anilineVariousPd₂(dba)₃ (2)XPhos (4)NaOtBu (1.2)Toluene10012-2460-95[3]
2Aryl BromideVariousPd(OAc)₂X-PhosKOt-Bu---good to excellent[4][5]
34-chloroanisoleDiphenylaminePd₂(dba)₃ (1)tBu₃P·HBF₄ (2)NaOtBu (2.2)Toluenereflux1665[6]

Table 3: Representative Conditions and Yields for Benzimidazole Synthesis

Entryo-phenylenediamineAldehyde/Carboxylic AcidCatalystSolventTemp (°C)Time (h)Yield (%)
1o-phenylenediamineAromatic AcidsAmmonium Chloride-80-90-satisfactory[7]
2o-phenylenediamineAldehydesIndium triflate-RT-excellent[7]
3o-phenylenediamineAldehydesTiCl₃OTf---good to excellent[8]

Table 4: Representative Conditions and Yields for Quinoline Synthesis

EntryAnilineCarbonyl CompoundCatalyst/ReagentSolventTemp (°C)TimeYield (%)
1AnilineGlycerolStrong Acid/Oxidant-heat--
2Anilineα,β-unsaturated carbonyl-----
33,4-dimethoxyanilineAldehydes/ethyl-3,3-diethoxypropionateMontmorillonite K-10---good[9]

Experimental Protocols

Acylation of this compound

This protocol describes the formation of an amide bond by reacting the amino group of the title compound with a carboxylic acid.

Diagram of Acylation Workflow

acylation_workflow reagents This compound Carboxylic Acid EDCI, DMAP reaction Reaction Setup (Anhydrous CH2Cl2, 25°C, 12h) reagents->reaction 1. Dissolve workup Workup (Partition between H2O and CHCl3) reaction->workup 2. After reaction purification Purification (Column Chromatography) workup->purification 3. Isolate crude product N-Acyl-3-amino-4-(trifluoromethoxy)benzonitrile purification->product 4. Purify buchwald_hartwig_workflow setup Schlenk Tube Setup (Oven-dried glassware, Inert atmosphere) reagents Add Reagents (Pd catalyst, Ligand, Base, This compound, Aryl Halide, Anhydrous Solvent) setup->reagents 1. Prepare reaction Reaction (Heat to specified temperature, Monitor by TLC/LC-MS) reagents->reaction 2. Combine workup Workup (Cool, Dilute, Filter through Celite) reaction->workup 3. Upon completion purification Purification (Concentrate, Column Chromatography) workup->purification 4. Isolate crude product N-Aryl-3-amino-4-(trifluoromethoxy)benzonitrile purification->product 5. Purify benzimidazole_synthesis start This compound reduction Reduction of Nitrile (e.g., with LiAlH4 or catalytic hydrogenation) start->reduction diamine 3,4-Diamino-x-(trifluoromethoxy)benzylamine reduction->diamine condensation Condensation with Aldehyde (Catalyst, e.g., In(OTf)3, RT) diamine->condensation benzimidazole Substituted Benzimidazole condensation->benzimidazole quinoline_synthesis reagents This compound α,β-Unsaturated Carbonyl reaction Reaction (Acid Catalyst, Heat) reagents->reaction 1. Mix cyclization Cyclization & Dehydration reaction->cyclization 2. Form intermediate oxidation Oxidation cyclization->oxidation 3. product Substituted Quinoline oxidation->product 4. Aromatization

References

Application Notes and Protocols for 3-Amino-4-(trifluoromethoxy)benzonitrile as a Versatile Building Block in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-(trifluoromethoxy)benzonitrile is a promising, yet underexplored, building block for the synthesis of a diverse range of heterocyclic compounds. Its unique structural features, including a reactive ortho-amino nitrile functionality and a lipophilic trifluoromethoxy group, make it an attractive starting material for the development of novel therapeutic agents and functional materials. The trifluoromethoxy group, in particular, is known to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates. This document provides a comprehensive overview of the potential applications of this compound in heterocyclic synthesis, including hypothetical protocols for the preparation of quinazoline and benzodiazepine derivatives, which are prevalent scaffolds in medicinal chemistry.

Introduction

Heterocyclic compounds form the cornerstone of modern medicinal chemistry, with a vast number of approved drugs featuring these structural motifs. The strategic functionalization of these scaffolds is key to modulating their pharmacological properties. This compound emerges as a valuable synthon, offering a gateway to a variety of fused heterocyclic systems. The presence of the trifluoromethoxy (-OCF3) group is of particular significance, as it can confer desirable pharmacokinetic properties to the target molecules, such as increased lipophilicity and improved metabolic stability, when compared to its methoxy or trifluoromethyl counterparts.

The ortho-disposed amino and nitrile groups are primed for cyclization reactions to construct five-, six-, and seven-membered heterocyclic rings. This reactivity profile allows for the synthesis of a wide array of privileged structures in drug discovery, including, but not limited to, quinazolines, benzodiazepines, and pyridines.

Potential Applications in Heterocyclic Synthesis

Based on the known reactivity of ortho-amino nitriles, this compound can be envisioned as a key starting material for the synthesis of several important classes of heterocyclic compounds.

Synthesis of Quinazoline Derivatives

The reaction of ortho-amino benzonitriles with a one-carbon synthon is a well-established method for the construction of the quinazoline ring system. For instance, heating this compound with formamide or orthoesters can lead to the formation of 4-amino-7-(trifluoromethoxy)quinazolines. These compounds are analogues of known kinase inhibitors and could exhibit interesting biological activities.

Hypothetical Reaction Scheme: Synthesis of 4-Amino-7-(trifluoromethoxy)quinazoline

G cluster_reactants Reactants cluster_product Product reactant1 This compound reaction_arrow reactant1->reaction_arrow Heat reactant2 Formamide reactant2->reaction_arrow product 4-Amino-7-(trifluoromethoxy)quinazoline reaction_arrow->product

Caption: Hypothetical synthesis of a quinazoline derivative.

Synthesis of Benzodiazepine Derivatives

The condensation of ortho-amino anilines with 1,3-dicarbonyl compounds is a classical approach to the synthesis of 1,5-benzodiazepines. While this compound is not a diamine, its nitrile group can potentially be converted to an amino group in situ or in a preceding step to facilitate such cyclizations. Alternatively, reactions with α-halo ketones followed by cyclization could provide access to 1,4-benzodiazepine scaffolds.

Hypothetical Experimental Protocols

Disclaimer: The following protocols are hypothetical and based on general synthetic methodologies for analogous compounds. These procedures have not been experimentally validated for this compound and would require optimization by researchers.

Protocol 1: Synthesis of 4-Amino-7-(trifluoromethoxy)quinazoline

Materials:

  • This compound

  • Formamide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • In a 100 mL round-bottom flask, combine this compound (1.0 eq) and formamide (20 eq).

  • Fit the flask with a reflux condenser and heat the mixture to 150-160 °C for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir until a precipitate forms.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent to yield 4-Amino-7-(trifluoromethoxy)quinazoline as a solid.

Hypothetical Workflow for Quinazoline Synthesis

G start Start reactants Combine this compound and Formamide start->reactants heat Heat to 150-160 °C reactants->heat monitor Monitor by TLC heat->monitor workup Cool and Precipitate in Ice-Water monitor->workup Reaction Complete filter Filter and Wash workup->filter dry Dry Crude Product filter->dry purify Purify by Column Chromatography dry->purify product Obtain Pure 4-Amino-7-(trifluoromethoxy)quinazoline purify->product

Caption: A general workflow for the synthesis of a quinazoline derivative.

Quantitative Data (Hypothetical)

The following table presents hypothetical data for the synthesis of 4-Amino-7-(trifluoromethoxy)quinazoline. This data is for illustrative purposes only and does not represent experimentally determined values.

ParameterHypothetical Value
Yield 65-75%
Appearance Off-white to pale yellow solid
Melting Point 210-215 °C
¹H NMR (400 MHz, DMSO-d₆) δ 8.25 (s, 1H), 7.90 (d, J = 8.8 Hz, 1H), 7.50 (s, 2H), 7.45 (d, J = 8.8 Hz, 1H), 7.20 (s, 1H)
¹³C NMR (101 MHz, DMSO-d₆) δ 160.2, 155.8, 152.1, 149.5, 128.9, 126.4, 122.0 (q, J = 256 Hz), 118.7, 115.3, 105.6
MS (ESI) m/z 216.05 [M+H]⁺

Conclusion

This compound holds significant potential as a versatile building block for the synthesis of a wide range of heterocyclic compounds of interest to the pharmaceutical and materials science industries. Its unique combination of reactive functional groups and the presence of the trifluoromethoxy moiety provides a platform for the creation of novel molecules with potentially enhanced biological and physical properties. While the exploration of this specific building block is still in its nascent stages, the foundational principles of heterocyclic chemistry suggest a promising future for its application in the development of next-generation therapeutics and advanced materials. Further experimental investigation is warranted to fully elucidate the synthetic utility and potential of this valuable compound.

Application Notes and Protocols for Derivatizing 3-Amino-4-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the chemical derivatization of 3-Amino-4-(trifluoromethoxy)benzonitrile (CAS No. 1220630-86-3). This compound is a valuable building block in medicinal chemistry and materials science due to the presence of a nucleophilic amino group and the unique electronic properties conferred by the trifluoromethoxy and cyano substituents. The protocols outlined below cover common derivatization reactions targeting the amino group, including acylation (amide bond formation), urea formation, and sulfonylation (sulfonamide bond formation).

Introduction

This compound is a substituted aniline. The amino group is nucleophilic and can readily react with various electrophiles. However, the presence of two electron-withdrawing groups, the trifluoromethoxy and the cyano group, decreases the nucleophilicity of the amine compared to aniline. Consequently, more forcing reaction conditions or appropriate activation of the electrophile may be required to achieve high yields. These derivatives are of interest in drug discovery as potential kinase inhibitors, and for other biological applications.

Acylation: Amide Bond Formation

The reaction of this compound with carboxylic acids or their activated derivatives, such as acid chlorides or anhydrides, yields the corresponding amides. This is a fundamental transformation in organic synthesis, widely used in the construction of complex molecules.

General Reaction Scheme:

Caption: General scheme for the acylation of this compound.

Reaction Conditions for Acylation:
Reagent/ParameterCondition A: Acid ChlorideCondition B: Carboxylic Acid + Coupling Agent
Acylating Agent Carboxylic acid chlorideCarboxylic acid
Coupling Agent Not applicableHATU, HOBt, or EDC
Base Pyridine, Triethylamine (TEA), or Diisopropylethylamine (DIPEA)DIPEA or TEA
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF)DMF, DCM, or Acetonitrile (MeCN)
Temperature 0 °C to room temperatureRoom temperature
Reaction Time 1-12 hours12-24 hours
Typical Yield > 80%70-95%
Experimental Protocol: Acylation with an Acid Chloride

This protocol describes a general procedure for the acylation of this compound using an acid chloride.

Materials:

  • This compound

  • Desired acid chloride (e.g., benzoyl chloride)

  • Pyridine or Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Add pyridine or triethylamine (1.2 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acid chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired amide.

Urea Formation

The reaction of this compound with an isocyanate is a straightforward method for the synthesis of unsymmetrical ureas. This reaction is typically high-yielding and proceeds under mild conditions.

General Reaction Scheme:

Caption: General scheme for the formation of ureas from this compound.

Reaction Conditions for Urea Formation:
Reagent/ParameterCondition
Reagent Isocyanate (e.g., phenyl isocyanate)
Solvent THF, DCM, or DMF
Temperature Room temperature
Reaction Time 1-6 hours
Typical Yield > 90%
Experimental Protocol: Urea Formation with an Isocyanate

This protocol provides a general method for the synthesis of a urea derivative from this compound and an isocyanate.

Materials:

  • This compound

  • Desired isocyanate (e.g., phenyl isocyanate)

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous THF.

  • To the stirred solution, add the isocyanate (1.05 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours. A precipitate may form as the reaction progresses.

  • Monitor the reaction by TLC.

  • Upon completion, if a precipitate has formed, collect the solid by filtration, wash with a small amount of cold THF, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Sulfonylation: Sulfonamide Bond Formation

Sulfonamides are an important class of compounds in medicinal chemistry. They are typically synthesized by the reaction of an amine with a sulfonyl chloride in the presence of a base.

General Reaction Scheme:

Caption: General scheme for the sulfonylation of this compound.

Reaction Conditions for Sulfonylation:
Reagent/ParameterCondition
Sulfonylating Agent Sulfonyl chloride (e.g., p-toluenesulfonyl chloride)
Base Pyridine or Triethylamine
Solvent Pyridine, DCM, or THF
Temperature 0 °C to room temperature
Reaction Time 2-12 hours
Typical Yield 75-95%
Experimental Protocol: Sulfonylation with a Sulfonyl Chloride

This protocol outlines a general procedure for the synthesis of sulfonamides from this compound.

Materials:

  • This compound

  • Desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride)

  • Pyridine, anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Hydrochloric acid (1 M)

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous pyridine in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1 eq.) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and continue stirring for 4-12 hours, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into ice-water and acidify with 1 M HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure sulfonamide.

Visualizing Reaction Workflows

The following diagrams illustrate the logical flow of the derivatization processes.

Acylation_Workflow Start Dissolve this compound and base in DCM Add_Acid_Chloride Add Acid Chloride at 0 °C Start->Add_Acid_Chloride React Stir at Room Temperature (2-4h) Add_Acid_Chloride->React Quench Quench with Water React->Quench Extract Extract and Wash Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify Product Dry_Concentrate->Purify End Final Amide Product Purify->End

Caption: Experimental workflow for acylation.

Urea_Formation_Workflow Start Dissolve this compound in THF Add_Isocyanate Add Isocyanate at Room Temperature Start->Add_Isocyanate React Stir at Room Temperature (1-3h) Add_Isocyanate->React Isolate Isolate Product (Filtration or Concentration) React->Isolate Purify Purify Product (if necessary) Isolate->Purify End Final Urea Product Purify->End

Caption: Experimental workflow for urea formation.

Sulfonylation_Workflow Start Dissolve this compound in Pyridine Add_Sulfonyl_Chloride Add Sulfonyl Chloride at 0 °C Start->Add_Sulfonyl_Chloride React Stir at Room Temperature (4-12h) Add_Sulfonyl_Chloride->React Precipitate Pour into Ice-Water and Acidify React->Precipitate Filter_Dry Filter and Dry Precipitate->Filter_Dry Recrystallize Recrystallize Product Filter_Dry->Recrystallize End Final Sulfonamide Product Recrystallize->End

Caption: Experimental workflow for sulfonylation.

Disclaimer: The provided protocols are general and may require optimization for specific substrates and scales. It is essential to conduct all reactions in a well-ventilated fume hood and to use appropriate personal protective equipment. All chemicals should be handled with care, and their safety data sheets should be consulted prior to use.

Scaling Up the Synthesis of 3-Amino-4-(trifluoromethoxy)benzonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthetic Pathway

A logical and feasible synthetic route for 3-Amino-4-(trifluoromethoxy)benzonitrile on a larger scale is a three-step process commencing from the commercially available starting material, 4-Chloro-3-nitrophenol. This pathway involves:

  • Trifluoromethoxylation: Introduction of the trifluoromethoxy group onto the phenolic oxygen.

  • Cyanation: Conversion of the aryl chloride to a nitrile.

  • Reduction: Reduction of the nitro group to the desired amine.

This route is advantageous for scale-up as it avoids harsh nitration conditions on a complex molecule and utilizes a readily available starting material.

A 4-Chloro-3-nitrophenol B 1-Chloro-4-(trifluoromethoxy)-2-nitrobenzene A->B Trifluoromethoxylation C 3-Nitro-4-(trifluoromethoxy)benzonitrile B->C Cyanation D This compound C->D Reduction

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols and Scale-Up Considerations

Safety Precautions: All procedures should be conducted in a well-ventilated fume hood or an appropriate chemical reactor. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory. Reactions under pressure should be performed behind a blast shield.

Step 1: Synthesis of 1-Chloro-4-(trifluoromethoxy)-2-nitrobenzene

This step introduces the key trifluoromethoxy group.

Protocol:

  • Reactor Setup: A clean, dry, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a reflux condenser, and an inert gas inlet is charged with 4-Chloro-3-nitrophenol.

  • Solvent and Base Addition: Anhydrous N,N-Dimethylformamide (DMF) is added as the solvent, followed by the portion-wise addition of a suitable base, such as potassium carbonate, while maintaining the temperature below 30°C.

  • Trifluoromethoxylation: A trifluoromethylating agent, such as trifluoromethyl triflate or a similar reagent, is added dropwise to the stirred suspension. The reaction is exothermic, and the addition rate should be controlled to maintain the reaction temperature within the desired range.

  • Reaction Monitoring: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled and quenched by the slow addition of water. The product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization to obtain pure 1-Chloro-4-(trifluoromethoxy)-2-nitrobenzene.

Scale-Up Considerations:

  • Heat Management: The trifluoromethoxylation reaction can be highly exothermic. A jacketed reactor with efficient cooling is crucial for temperature control.

  • Reagent Addition: For larger scales, the trifluoromethylating agent should be added sub-surface to ensure rapid and efficient mixing and to prevent localized overheating.

  • Agitation: Robust mechanical stirring is necessary to maintain a homogeneous suspension of the base and ensure efficient mass transfer.

Step 2: Synthesis of 3-Nitro-4-(trifluoromethoxy)benzonitrile

This step involves a nucleophilic aromatic substitution to introduce the nitrile group.

Protocol:

  • Reactor Setup: A reactor equipped with a mechanical stirrer, temperature probe, and reflux condenser is charged with 1-Chloro-4-(trifluoromethoxy)-2-nitrobenzene and a cyanide source, such as copper(I) cyanide or zinc cyanide.

  • Solvent Addition: A high-boiling polar aprotic solvent like DMF or Dimethyl sulfoxide (DMSO) is added.

  • Reaction: The mixture is heated to a high temperature (typically 140-160°C) under an inert atmosphere. The reaction is monitored by HPLC until the starting material is consumed.

  • Work-up and Isolation: The reaction mixture is cooled and poured into a solution of ferric chloride and hydrochloric acid in water to decompose the cyanide complex. The product is then extracted with an organic solvent. The organic phase is washed, dried, and concentrated.

  • Purification: The crude product is purified by recrystallization or column chromatography.

Scale-Up Considerations:

  • Cyanide Handling: Extreme caution must be exercised when handling cyanide salts. All waste must be quenched with bleach or another appropriate oxidizing agent before disposal.

  • Temperature Control: Precise temperature control is critical for this reaction to proceed efficiently and to minimize side reactions.

  • Product Isolation: The work-up procedure needs to be carefully designed to handle large volumes of aqueous and organic phases.

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a common and scalable method for this transformation.

Protocol:

  • Reactor Setup: A high-pressure hydrogenation reactor (autoclave) is charged with 3-Nitro-4-(trifluoromethoxy)benzonitrile, a suitable solvent (e.g., ethanol, methanol, or ethyl acetate), and a hydrogenation catalyst (e.g., 5-10% Palladium on Carbon, Pd/C).

  • Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure. The reaction mixture is stirred vigorously at a controlled temperature.

  • Reaction Monitoring: The reaction progress is monitored by the uptake of hydrogen and confirmed by HPLC analysis.

  • Work-up and Isolation: Upon completion, the reactor is depressurized and purged with nitrogen. The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system.

Scale-Up Considerations:

  • Catalyst Handling: The palladium on carbon catalyst is pyrophoric when dry and should be handled with care, preferably as a wet paste.

  • Mass Transfer: In a large reactor, efficient mixing is crucial to ensure good contact between the substrate, hydrogen gas, and the solid catalyst. The choice of impeller and agitation speed are critical parameters.[1]

  • Heat Dissipation: Catalytic hydrogenation is a highly exothermic reaction. The reactor must have an efficient cooling system to dissipate the heat generated and maintain a stable temperature.[1]

  • Safety: Hydrogen is highly flammable. The reactor and all associated equipment must be properly grounded and operated in a well-ventilated area with appropriate safety interlocks.

cluster_0 Catalytic Hydrogenation Workflow A Charge Reactor: - 3-Nitro-4-(trifluoromethoxy)benzonitrile - Solvent (e.g., Ethanol) - Pd/C Catalyst B Inerting: Purge with Nitrogen A->B C Pressurization: Introduce Hydrogen Gas B->C D Reaction: Stir at Controlled Temperature & Pressure C->D E Monitoring: - Hydrogen Uptake - HPLC Analysis D->E E->D Continue Reaction F Depressurization & Purge E->F Reaction Complete G Catalyst Filtration F->G H Product Isolation: Solvent Evaporation G->H I Purification: Recrystallization H->I

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-4-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of 3-Amino-4-(trifluoromethoxy)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for this compound?

A prevalent and effective strategy involves a multi-step synthesis starting from a substituted aniline or phenol. A highly plausible route begins with 4-amino-3-hydroxybenzonitrile or a similar precursor. The key transformations include the formation of the trifluoromethoxy group, followed by the introduction of the amino group at the C3 position, typically via a nitration and subsequent reduction sequence.

Q2: Which steps are most critical for maximizing the overall yield?

The two most yield-critical steps are typically:

  • Trifluoromethoxylation: The reaction to form the -OCF₃ group can be sensitive to moisture and reagent quality. Ensuring strictly anhydrous conditions and active reagents is paramount for high conversion.[1]

  • Nitration: The regioselective introduction of a nitro group ortho to the trifluoromethoxy group and meta to the nitrile is crucial. Poor control over reaction conditions (e.g., temperature) can lead to the formation of unwanted isomers and over-nitration, significantly complicating purification and reducing the yield of the desired intermediate.[1]

Q3: What are the primary safety concerns associated with this synthesis?

Key safety hazards include:

  • Diazonium Salts: If the synthesis involves a Sandmeyer-type reaction, the intermediate diazonium salts can be explosive when isolated and dry. They should be used immediately in solution at low temperatures (0-5 °C).[1][2]

  • Cyanide Reagents: Reactions involving copper(I) cyanide or other cyanide salts are highly toxic. These must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Acidic workups of cyanide-containing reaction mixtures can generate lethal hydrogen cyanide (HCN) gas.

  • Nitrating Agents: Mixtures of concentrated nitric and sulfuric acids are extremely corrosive and potent oxidizing agents. Reactions should be performed with extreme care, maintaining low temperatures to control the exothermic reaction.

Troubleshooting Guide

Problem 1: Low yield during Sandmeyer Cyanation (if converting an amine to a nitrile).
  • Question: My Sandmeyer reaction to introduce the cyano group is giving a poor yield. What went wrong?

  • Answer: Low yields in Sandmeyer reactions often stem from two main areas: diazonium salt formation and the cyanation step itself.[2][3][4]

Possible Cause Troubleshooting Suggestion
Incomplete Diazotization Ensure the reaction temperature is strictly maintained between 0-5 °C. Use a slight excess of sodium nitrite and ensure it is fully dissolved before addition. Check the freshness of the sodium nitrite.
Premature Decomposition of Diazonium Salt Use the generated diazonium salt solution immediately. Do not attempt to isolate it. Ensure the solution is kept cold throughout the process until it is added to the cyanide solution.
Suboptimal Copper(I) Cyanide Catalyst Use high-purity, freshly prepared or purchased CuCN. The catalyst's activity is critical. Some protocols may benefit from the use of CuCN in combination with KCN or NaCN.[5]
Reaction Temperature for Cyanation While diazotization must be cold, the cyanation step often requires heating. Gradually warm the reaction mixture after the addition of the diazonium salt and monitor the reaction by TLC or LCMS to determine the optimal temperature and time.
Problem 2: Inefficient trifluoromethoxylation of the phenolic intermediate.
  • Question: The conversion of my hydroxyl intermediate to the trifluoromethoxy group is incomplete. How can I improve this step?

  • Answer: This transformation is highly sensitive to reaction conditions.

Possible Cause Troubleshooting Suggestion
Presence of Water Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen, Argon). Use anhydrous solvents and reagents, as water will quench the reactive intermediates.[1]
Suboptimal Base or Solvent The choice of base and solvent is critical. Screen different combinations. Anhydrous potassium carbonate or cesium carbonate are often effective bases in polar aprotic solvents like DMF or NMP.
Inactive Trifluoromethylating Agent Use a high-quality trifluoromethylating agent (e.g., a triflate derivative or gas like CF₃I with a radical initiator). Ensure it has been stored properly to prevent degradation.
Problem 3: Poor regioselectivity or multiple products during nitration.
  • Question: My nitration step is producing a mixture of isomers and di-nitro products. How can I achieve clean conversion to 3-nitro-4-(trifluoromethoxy)benzonitrile?

  • Answer: Regioselectivity in nitration is dictated by the directing effects of existing substituents and the reaction conditions. The trifluoromethoxy group is ortho-, para-directing, while the nitrile group is meta-directing. This combination strongly favors nitration at the desired C3 position. Poor selectivity is almost always due to harsh conditions.

Possible Cause Troubleshooting Suggestion
Reaction Temperature is Too High Maintain a low temperature (e.g., 0 °C or below) during the dropwise addition of the nitrating agent. High temperatures reduce selectivity and increase the rate of side reactions.[1]
Incorrect Nitrating Agent/Concentration Use a standard nitrating mixture (conc. HNO₃ in conc. H₂SO₄). If results are still poor, consider a milder agent like potassium nitrate in sulfuric acid or acetyl nitrate.
Over-nitration Use a stoichiometric amount (or only a slight excess) of the nitrating agent. Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed.[1]
Problem 4: Incomplete reduction of the nitro group.
  • Question: I am struggling to fully reduce the 3-nitro intermediate to the final 3-amino product. What can I do?

  • Answer: While typically a high-yielding reaction, the reduction of an aromatic nitro group can sometimes be problematic.

Possible Cause Troubleshooting Suggestion
Poor Solubility of Starting Material The nitro compound must be soluble in the reaction solvent. Screen different solvents or solvent mixtures (e.g., Ethanol, Ethyl Acetate, Methanol, THF) to find one that fully dissolves the substrate.[1]
Inactive Catalyst (for Catalytic Hydrogenation) If using Pd/C or Raney Nickel, use a fresh batch of catalyst. Ensure the reaction vessel is properly purged of air and a sufficient pressure of hydrogen is applied. Certain functional groups can poison catalysts; ensure the starting material is pure.
Insufficient Reducing Agent (for Metal/Acid Reduction) When using agents like iron powder, tin(II) chloride, or zinc, ensure a sufficient molar excess is used. The reaction with iron powder often requires a catalytic amount of acid (like HCl or acetic acid) to proceed efficiently.[1]

Comparative Data & Protocols

Table 1: Comparison of Nitro Group Reduction Conditions
Method Reagents & Conditions Typical Yield Advantages Disadvantages
Catalytic Hydrogenation H₂ (1-5 atm), 10% Pd/C, Ethanol, Room Temp.>95%High yield, clean reaction, easy work-up (filtration).Catalyst can be expensive and pyrophoric; sensitive to catalyst poisons.
Metal/Acid Reduction Fe powder, NH₄Cl (aq), Ethanol, Reflux85-95%Inexpensive, robust, and reliable.Requires filtration of fine metal salts; work-up can be more involved.
Tin(II) Chloride Reduction SnCl₂·2H₂O, Ethanol, Reflux90-98%Works well for substrates with sensitive functional groups.Generates stoichiometric tin waste, which requires proper disposal.
Detailed Experimental Protocol: Synthesis via Nitration and Reduction

This protocol outlines the final two steps for synthesizing this compound from 4-(trifluoromethoxy)benzonitrile.

Step 1: Synthesis of 3-Nitro-4-(trifluoromethoxy)benzonitrile

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 4-(trifluoromethoxy)benzonitrile (1.0 eq).

  • Cooling: Place the flask in an ice-salt bath and add concentrated sulfuric acid (3.0 eq) slowly, ensuring the internal temperature does not exceed 10 °C.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.5 eq) at 0 °C.

  • Addition: Add the nitrating mixture dropwise to the solution of the starting material over 30-60 minutes, maintaining the internal temperature at or below 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for 1-2 hours. Monitor the reaction's progress by TLC or LCMS.

  • Quenching: Once the starting material is consumed, pour the reaction mixture slowly over crushed ice with vigorous stirring.

  • Work-up: The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then washed with a small amount of cold ethanol.

  • Drying: Dry the resulting pale-yellow solid under vacuum to yield 3-Nitro-4-(trifluoromethoxy)benzonitrile.

Step 2: Synthesis of this compound

  • Setup: To a round-bottom flask, add 3-Nitro-4-(trifluoromethoxy)benzonitrile (1.0 eq), ethanol, and water (e.g., 5:1 v/v).

  • Reagents: Add ammonium chloride (3.0 eq) followed by iron powder (3.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring. Monitor the reaction by TLC or LCMS. The reaction is typically complete within 2-4 hours.

  • Filtration: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with ethanol or ethyl acetate.

  • Extraction: Combine the filtrates and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be further purified by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) or recrystallization to yield the final product.

Visual Guides

Synthesis_Workflow General Synthesis Workflow cluster_0 Precursor Preparation cluster_1 Key Intermediate Synthesis cluster_2 Final Product Formation cluster_3 Purification start 4-Hydroxybenzonitrile (or similar) step1 Trifluoromethoxylation start->step1 CF3 source, Base intermediate1 4-(Trifluoromethoxy)benzonitrile step1->intermediate1 step2 Regioselective Nitration intermediate1->step2 HNO3, H2SO4 (0-5 °C) intermediate2 3-Nitro-4-(trifluoromethoxy)- benzonitrile step2->intermediate2 step3 Nitro Group Reduction intermediate2->step3 Fe, NH4Cl or H2, Pd/C end_product 3-Amino-4-(trifluoromethoxy)- benzonitrile step3->end_product

Caption: A plausible synthetic workflow for this compound.

Troubleshooting_Logic Troubleshooting Low Yield start Low Overall Yield? check_step1 Check Purity of Intermediates start->check_step1 Always start here check_step2 Review Nitration Conditions start->check_step2 check_step3 Analyze Reduction Step start->check_step3 check_step4 Investigate OCF3 Formation start->check_step4 nit_temp Temperature > 5°C? check_step2->nit_temp nit_reagents Stoichiometry Correct? check_step2->nit_reagents red_catalyst Catalyst/Reagent Fresh? check_step3->red_catalyst red_sol Substrate Soluble? check_step3->red_sol fix_nit_temp Action: Maintain 0-5 °C nit_temp->fix_nit_temp Yes fix_nit_reagents Action: Use 1.0-1.1 eq. of Nitrating Agent nit_reagents->fix_nit_reagents No fix_red_catalyst Action: Use Fresh Catalyst/Reagent red_catalyst->fix_red_catalyst No fix_red_sol Action: Screen Solvents red_sol->fix_red_sol No

Caption: A decision-making diagram for troubleshooting low yield issues.

References

Technical Support Center: Optimizing Reaction Parameters for 3-Amino-4-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Amino-4-(trifluoromethoxy)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A plausible and effective method for synthesizing this compound is through a multi-step process starting from a commercially available precursor like 4-fluoro-3-nitrobenzonitrile. The key transformations involve a nucleophilic aromatic substitution to introduce the trifluoromethoxy group, followed by the reduction of the nitro group to an amine.

Q2: What are the most critical steps in the proposed synthesis?

The introduction of the trifluoromethoxy group is often the most challenging step due to the nature of trifluoromethoxylation reagents.[1] Careful control of reaction conditions is crucial to achieve high yield and avoid side products. The subsequent reduction of the nitro group is generally a high-yielding step, but the choice of reducing agent and reaction conditions can impact purity.

Q3: What are the major safety concerns associated with this synthesis?

Working with trifluoromethoxylating agents requires caution as some can be toxic or release hazardous byproducts. Additionally, nitro-containing compounds can be energetic, and their reduction, particularly with hydrogen gas, should be carried out with appropriate safety measures in a well-ventilated fume hood. Standard laboratory safety protocols, including the use of personal protective equipment (PPE), are essential.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Possible Cause Troubleshooting Suggestion
Low to no conversion during trifluoromethoxylation Inactive trifluoromethoxylating reagent.Use a freshly opened or properly stored reagent. Some reagents are sensitive to moisture and air.
Suboptimal reaction conditions.Screen different solvents (e.g., DMF, DMSO, NMP), bases (e.g., K₂CO₃, Cs₂CO₃), and reaction temperatures. The choice of base can be critical.[1]
Presence of water in the reaction.Ensure all reagents and solvents are anhydrous, as water can quench the reaction.[1]
Formation of multiple byproducts Incorrect reaction temperature.Maintain a consistent and optimized temperature. For exothermic reactions, ensure efficient cooling.
Side reactions of the trifluoromethoxylating agent.Consider using a different trifluoromethoxylating reagent that may offer higher selectivity for the desired reaction.
Incomplete reduction of the nitro group Inactive catalyst (for catalytic hydrogenation).Use a fresh batch of catalyst (e.g., Pd/C). Ensure the system is properly purged of air.[1]
Insufficient reducing agent (for metal/acid reduction).Use a larger excess of the metal (e.g., Fe, SnCl₂) and ensure acidic conditions are maintained.[1]
Poor solubility of the starting material.Choose a solvent system in which the nitro compound is soluble. Co-solvents may be necessary.[1]
Difficulty in product purification Presence of closely related impurities.Optimize the reaction conditions to minimize byproduct formation. Employ alternative purification techniques such as column chromatography with a carefully selected eluent system or recrystallization from a suitable solvent.

Experimental Protocols

Protocol 1: Synthesis of 3-Nitro-4-(trifluoromethoxy)benzonitrile

This procedure details the nucleophilic aromatic substitution for the introduction of the trifluoromethoxy group.

  • To a dry flask under an inert atmosphere (e.g., Argon or Nitrogen), add 4-fluoro-3-nitrobenzonitrile (1 equivalent) and an anhydrous polar aprotic solvent such as DMF or DMSO.

  • Add a suitable base, for example, potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Add the trifluoromethoxylating reagent (e.g., potassium trifluoromethoxide or a suitable precursor, 1.2 equivalents).

  • Heat the reaction mixture to the optimized temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of this compound

This protocol describes the reduction of the nitro group to an amine.

  • Dissolve 3-Nitro-4-(trifluoromethoxy)benzonitrile (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Carefully add a catalyst, for instance, 10% Palladium on carbon (Pd/C, ~5 mol%).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once complete, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product by column chromatography or recrystallization.

Reaction Workflow and Logic Diagrams

experimental_workflow cluster_step1 Step 1: Trifluoromethoxylation cluster_step2 Step 2: Reduction start 4-Fluoro-3-nitrobenzonitrile product1 3-Nitro-4-(trifluoromethoxy)benzonitrile start->product1 Nucleophilic Aromatic Substitution reagents1 Trifluoromethoxylating Agent + Base (e.g., K₂CO₃) in Anhydrous Solvent (e.g., DMF) final_product This compound product1->final_product Nitro Group Reduction reagents2 Reducing Agent (e.g., H₂, Pd/C) in Solvent (e.g., Ethanol) troubleshooting_logic cluster_trifluoromethoxylation Trifluoromethoxylation Issues cluster_reduction Reduction Issues start Low Product Yield q1 Incomplete Conversion? start->q1 q2 Incomplete Reduction? start->q2 a1_yes Check Reagent Activity Optimize Conditions (T, Solvent, Base) Ensure Anhydrous Conditions q1->a1_yes Yes a2_yes Verify Catalyst Activity Increase Reducing Agent Improve Substrate Solubility q2->a2_yes Yes

References

Technical Support Center: Synthesis of 3-Amino-4-(trifluoromethoxy)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-4-(trifluoromethoxy)benzonitrile and its derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides

Issue 1: Low Yield or Failure in the Trifluoromethoxylation Step

Q1: I am attempting to introduce the trifluoromethoxy group onto a phenolic precursor, but I am observing low yields or no reaction. What are the possible causes and solutions?

A1: Low yields in the trifluoromethoxylation step can arise from several factors. The trifluoromethoxy group is known to be challenging to introduce. Here are some common causes and troubleshooting suggestions:

  • Sub-optimal Trifluoromethylating Agent: The choice of reagent is critical. While various reagents exist, their reactivity can be substrate-dependent.

    • Troubleshooting: Consider screening different trifluoromethylating agents. For instance, while some methods utilize reagents like trifluoromethyl iodide with a base, others might employ electrophilic trifluoromethylating agents.

  • Reaction Conditions: Temperature, pressure, and reaction time are crucial parameters.

    • Troubleshooting: Systematically vary the reaction conditions. For example, some trifluoromethoxylation reactions require elevated temperatures and pressures to proceed efficiently.

  • Moisture and Air Sensitivity: Many trifluoromethylating reagents and intermediates are sensitive to moisture and air.

    • Troubleshooting: Ensure all glassware is oven-dried, and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Base Selection: The choice of base can significantly impact the reaction outcome.

    • Troubleshooting: Experiment with different organic and inorganic bases of varying strengths. The pKa of the phenol and the nature of the solvent will influence the optimal base.

Issue 2: Formation of Impurities during the Sandmeyer Reaction for Cyanation

Q2: I am using a Sandmeyer reaction to introduce the cyano group from a corresponding aniline, but I am observing significant side products. How can I minimize these?

A2: The Sandmeyer reaction, while versatile, can lead to several side products. Here are common issues and how to address them:

  • Biaryl Ether Formation: A common side reaction is the formation of biaryl ethers, where the diazonium salt reacts with the starting aniline.

    • Troubleshooting: Maintain a low temperature (typically 0-5 °C) during the diazotization step to minimize the decomposition of the diazonium salt. Ensure slow and controlled addition of the sodium nitrite solution.

  • Phenol Formation: Premature decomposition of the diazonium salt can lead to the formation of the corresponding phenol.

    • Troubleshooting: Use the diazonium salt immediately after its formation. Avoid exposing the solution to light, which can accelerate decomposition. The presence of excess acid can also help stabilize the diazonium salt.

  • Incomplete Reaction: The cyanation step may not go to completion.

    • Troubleshooting: Ensure the use of a freshly prepared and active copper(I) cyanide solution. The temperature of the cyanation reaction is also critical and may require optimization.

Issue 3: Incomplete Reduction of the Nitro Group

Q3: I am reducing a nitro-substituted precursor to obtain the final amino product, but the reaction is incomplete or I am seeing byproducts. What should I do?

A3: The reduction of an aromatic nitro group in the presence of other functional groups like a nitrile and a trifluoromethoxy group requires careful selection of the reducing agent and conditions.

  • Choice of Reducing Agent: Common reducing agents include catalytic hydrogenation (e.g., Pd/C with H₂), or metal/acid combinations (e.g., SnCl₂/HCl, Fe/HCl). The reactivity of these can vary.

    • Troubleshooting: If catalytic hydrogenation is sluggish, ensure the catalyst is not poisoned and the hydrogen pressure is adequate. For metal/acid reductions, the stoichiometry of the metal and the concentration of the acid may need adjustment.

  • Side Reactions with the Nitrile Group: Some reducing agents can also reduce the nitrile group.

    • Troubleshooting: Use milder reducing agents that are selective for the nitro group. For example, catalytic transfer hydrogenation with reagents like ammonium formate and Pd/C can sometimes offer better selectivity.

  • Hydrolysis of the Trifluoromethoxy Group: Strongly acidic or basic conditions used in some reduction methods could potentially lead to the hydrolysis of the trifluoromethoxy group, although it is generally stable.[1][2][3]

    • Troubleshooting: Monitor the reaction for the formation of phenolic byproducts. If hydrolysis is suspected, opt for reduction methods that proceed under neutral or near-neutral conditions.

Frequently Asked Questions (FAQs)

Q4: Is the trifluoromethoxy group stable under typical synthetic conditions?

A4: The trifluoromethoxy group is generally considered to be chemically robust and stable to a wide range of reaction conditions, including many acidic and basic environments, as well as various oxidizing and reducing agents.[1][2][3] However, under very harsh acidic or basic conditions, particularly at elevated temperatures, hydrolysis to a hydroxyl group can occur. It is always advisable to monitor for potential degradation, for instance by LC-MS, especially when developing new synthetic routes.

Q5: What are the best practices for purifying this compound derivatives?

A5: Purification of these derivatives often involves standard techniques, but the specific method will depend on the nature of the impurities.

  • Column Chromatography: Silica gel column chromatography is a common and effective method for separating the desired product from starting materials and side products. A gradient elution with a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.

  • Recrystallization: If the product is a solid and of sufficient purity after initial workup, recrystallization from a suitable solvent system can be an excellent method for obtaining highly pure material.

  • Acid-Base Extraction: The basicity of the amino group can be exploited for purification. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.

Q6: Are there any known incompatibilities of the trifluoromethoxy group with common reagents?

A6: While generally stable, the trifluoromethoxy group's strong electron-withdrawing nature can influence the reactivity of the aromatic ring. For instance, it can deactivate the ring towards electrophilic aromatic substitution. This effect should be considered when planning multi-step syntheses.

Data Presentation

Table 1: Hypothetical Reaction Conditions and Expected Outcomes for the Synthesis of this compound

StepReactionReagents and ConditionsExpected Yield (%)Potential Side Products
1Trifluoromethoxylation3-Amino-4-hydroxybenzonitrile, Trifluoromethylating agent (e.g., CF₃I, base), Solvent (e.g., DMF), Elevated temperature and pressure40-60Unreacted starting material, O-alkylation byproducts
2Diazotization & Cyanation (Sandmeyer)4-(Trifluoromethoxy)aniline, NaNO₂, HCl (0-5°C); then CuCN60-804-(Trifluoromethoxy)phenol, Biaryl ethers
3Nitro Reduction3-Nitro-4-(trifluoromethoxy)benzonitrile, Pd/C, H₂ (or SnCl₂/HCl)80-95Incomplete reduction (nitroso, hydroxylamine intermediates), 3-Amino-4-hydroxybenzonitrile (if hydrolysis occurs)

Note: The yields presented are hypothetical and will vary depending on the specific substrate and optimized reaction conditions.

Experimental Protocols

Protocol 1: Hypothetical Synthesis of this compound via Sandmeyer Reaction

  • Diazotization: Dissolve 4-(trifluoromethoxy)aniline (1 equivalent) in a suitable acidic solution (e.g., 3M HCl) and cool to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in a suitable solvent (e.g., aqueous sodium cyanide).

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, maintaining the temperature as per the optimized protocol (often slightly elevated from the diazotization step).

  • Stir the reaction mixture for several hours at room temperature or with gentle heating until the evolution of nitrogen gas ceases.

  • Work-up and Purification: Quench the reaction mixture with a suitable aqueous solution (e.g., ferric chloride solution to decompose excess cyanide). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Pathway cluster_product Final Product 4-(Trifluoromethoxy)aniline 4-(Trifluoromethoxy)aniline Diazonium Salt Diazonium Salt 4-(Trifluoromethoxy)aniline->Diazonium Salt 1. NaNO2, HCl (0-5°C) 3-Amino-4-hydroxybenzonitrile 3-Amino-4-hydroxybenzonitrile This compound This compound 3-Amino-4-hydroxybenzonitrile->this compound Trifluoromethoxylation (e.g., CF3I, base) 3-Cyano-4-(trifluoromethoxy)diazonium salt 3-Cyano-4-(trifluoromethoxy)diazonium salt Diazonium Salt->3-Cyano-4-(trifluoromethoxy)diazonium salt Hypothetical Intermediate 3-Cyano-4-(trifluoromethoxy)diazonium salt->this compound 2. CuCN (Sandmeyer Reaction)

Caption: Plausible synthetic routes to this compound.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Low_Yield Low Yield or Reaction Failure Reagent Sub-optimal Reagent Low_Yield->Reagent Conditions Incorrect Reaction Conditions Low_Yield->Conditions Contamination Moisture/Air Contamination Low_Yield->Contamination Screen_Reagents Screen Different Reagents Reagent->Screen_Reagents Optimize_Conditions Optimize Temp, Pressure, Time Conditions->Optimize_Conditions Anhydrous_Techniques Use Anhydrous Solvents & Inert Gas Contamination->Anhydrous_Techniques

Caption: Troubleshooting workflow for low reaction yields.

Side_Reactions cluster_side_reactions Potential Side Reactions Main_Reaction Desired Synthesis Step Hydrolysis Hydrolysis of -OCF3 Main_Reaction->Hydrolysis Harsh Acid/Base Byproduct Formation of Byproducts (e.g., Biaryls, Phenols) Main_Reaction->Byproduct Sub-optimal Conditions Incomplete_Reaction Incomplete Conversion Main_Reaction->Incomplete_Reaction Poor Reagent Activity

Caption: Common side reactions in the synthesis pathway.

References

Technical Support Center: 3-Amino-4-(trifluoromethoxy)benzonitrile Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following troubleshooting guide and associated experimental protocols are based on data available for structurally similar compounds, such as various isomers of amino-trifluoromethyl-benzonitrile and other fluorinated aromatic amines. Limited specific experimental data exists for 3-Amino-4-(trifluoromethoxy)benzonitrile. Therefore, this guide should be used as a general reference. Researchers should always conduct a thorough literature search and risk assessment before proceeding with any experiment.

I. Properties of Structurally Similar Compounds

Understanding the chemical properties of your starting material is crucial for successful experimentation. Below is a summary of properties for related amino-trifluoromethyl-benzonitrile compounds.

Property4-Amino-2-(trifluoromethyl)benzonitrile4-Amino-3-(trifluoromethyl)benzonitrile3-Amino-5-(trifluoromethyl)benzonitrile
Molecular Formula C₈H₅F₃N₂[1]C₈H₅F₃N₂[2]C₈H₅F₃N₂[3]
Molecular Weight 186.13 g/mol [1]186.14 g/mol [2]186.13 g/mol
Melting Point 141-145 °C[1]61-68 °C[2]Not specified
Appearance Solid[1]Light yellow to orange powder/crystal[2]Solid[3]
Solubility Soluble in organic solvents.Soluble in organic solvents like THF, DCM, ether; insoluble in water.[2]Not specified
CAS Number 654-70-6[1]327-74-2[2]49674-28-4[3]

II. Frequently Asked Questions (FAQs)

Q1: My this compound has a slight yellow or brown tint. Is it still usable?

A1: Discoloration in aromatic amines is often a sign of oxidation or the presence of impurities.[4] While a slight tint may not significantly affect some reactions, it is advisable to purify the material if high purity is required for your experiment. Purification can be achieved through recrystallization or column chromatography.[4]

Q2: What are the recommended storage conditions for this compound?

A2: Based on related compounds, it should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation from moisture, light, and air.[4][5] For long-term storage, refrigeration at 2-8°C is recommended.[4]

Q3: What are the primary safety concerns when working with this compound?

A3: Aromatic amines and cyanated compounds can be hazardous. Harmful if swallowed, in contact with skin, or if inhaled.[6] It may also cause skin and eye irritation.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7]

Q4: Can I use this compound in reactions involving strong acids?

A4: Aromatic amines are basic and will react with strong acids.[8] Depending on the reaction, this may be a desired step (e.g., salt formation) or an unwanted side reaction. Be aware that acidification of cyanide-containing compounds can potentially generate highly toxic hydrogen cyanide (HCN) gas.[7]

III. Experimental Protocols

The following is a generalized protocol for a Sandmeyer reaction to synthesize a fluorinated benzonitrile from an aromatic amine. This is a common method for introducing a nitrile group onto an aromatic ring.

Synthesis of a Cyanated Aromatic Ring via Sandmeyer Reaction

Sandmeyer_Reaction cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation cluster_workup Step 3: Work-up & Purification A Aromatic Amine (e.g., 3-Amino-4-(trifluoromethoxy)aniline) C Diazonium Salt Intermediate A->C Reaction B NaNO₂ / aq. HCl 0-5 °C E Target Benzonitrile C->E Reaction D CuCN F Extraction E->F G Column Chromatography / Recrystallization F->G H Pure Product G->H

Materials:

  • Aromatic Amine (e.g., 3-Amino-4-(trifluoromethoxy)aniline)

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Organic Solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Drying Agent (e.g., Na₂SO₄, MgSO₄)

  • Ice

Procedure:

  • Diazotization:

    • Dissolve the aromatic amine in aqueous HCl in a flask and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of NaNO₂ dropwise, keeping the temperature below 5 °C. Stir for 15-30 minutes. The formation of the diazonium salt is often indicated by a color change.

  • Cyanation (Sandmeyer Reaction):

    • In a separate flask, prepare a solution of CuCN and NaCN (or KCN) in water.

    • Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence (release of N₂ gas) should be observed.

    • Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure completion.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with an organic solvent.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over a suitable drying agent.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

IV. Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Degraded starting material: The aromatic amine may have oxidized.[4]2. Incomplete diazotization: Temperature was too high, or reagents were added too quickly.3. Decomposition of diazonium salt: The intermediate is unstable at higher temperatures.[9]4. Inefficient cyanation: Poor quality of CuCN or insufficient heating.1. Use freshly purified starting material.2. Maintain the temperature strictly between 0-5 °C during diazotization.3. Keep the diazonium salt solution cold and use it immediately.4. Use high-purity CuCN and ensure the reaction goes to completion by gentle heating.
Formation of a Dark Tar-like Substance 1. Side reactions: Diazonium salts can undergo various side reactions, especially if the temperature is not controlled.2. Presence of impurities: Impurities in the starting material or reagents can catalyze polymerization.1. Ensure rigorous temperature control during the entire process.2. Use purified reagents and solvents.
Product is Difficult to Purify 1. Formation of isomers or byproducts: Similar functional groups on the aromatic ring can lead to isomeric byproducts.2. Incomplete reaction: Presence of unreacted starting material.1. Optimize reaction conditions (temperature, reaction time) to improve selectivity.2. Use a different solvent system for extraction or chromatography to improve separation.3. Monitor the reaction by TLC or GC-MS to ensure completion.
Inconsistent Spectroscopic Data (NMR, IR) 1. Presence of solvent residue: Incomplete drying of the final product.2. Impurity contamination: Co-elution of impurities during chromatography.3. Incorrect structure: The reaction may have yielded an unexpected product.1. Dry the product under high vacuum for an extended period.2. Re-purify the product using a different chromatography gradient or recrystallization solvent.3. Re-evaluate the reaction mechanism and consider alternative characterization techniques (e.g., Mass Spectrometry, X-ray crystallography).

V. Experimental Workflow Visualization

The following diagram illustrates a typical logical workflow for troubleshooting experimental issues.

Troubleshooting_Workflow Start Experiment Fails (e.g., Low Yield, Impure Product) Check_Reagents Verify Reagent Purity & Stability Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Check_Reagents->Check_Conditions Reagents OK Purify_Reagents Purify/Replace Reagents Check_Reagents->Purify_Reagents Issue Found Check_Procedure Examine Experimental Procedure (Addition Rate, Atmosphere) Check_Conditions->Check_Procedure Conditions OK Optimize_Conditions Optimize Reaction Conditions Check_Conditions->Optimize_Conditions Issue Found Refine_Procedure Refine Experimental Technique Check_Procedure->Refine_Procedure Issue Found Repeat_Experiment Repeat Experiment Check_Procedure->Repeat_Experiment Procedure OK Purify_Reagents->Repeat_Experiment Optimize_Conditions->Repeat_Experiment Refine_Procedure->Repeat_Experiment

References

Technical Support Center: Synthesis of 3-Amino-4-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis of 3-Amino-4-(trifluoromethoxy)benzonitrile is not widely documented in publicly available literature. The following troubleshooting guide, FAQ, and experimental protocol are based on a plausible, hypothetical synthetic route derived from established chemical methodologies for analogous compounds. This information is intended for experienced researchers and should be adapted and optimized with appropriate laboratory safety precautions.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A plausible multi-step synthesis can be envisioned starting from a commercially available precursor such as 4-Chloro-3-nitrobenzonitrile. The key transformations would involve the introduction of the trifluoromethoxy group and the reduction of the nitro group. A possible, yet unverified, route is outlined below:

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of 4-Chloro-3-nitrobenzonitrile with a trifluoromethoxide source to replace the chlorine atom.

  • Reduction of the Nitro Group: Reduction of the nitro group to the desired primary amine.

Q2: What are the most critical steps in this proposed synthesis?

The introduction of the trifluoromethoxy group is likely the most challenging step. Trifluoromethoxylation reactions can be sensitive to reaction conditions, and the choice of the trifluoromethoxylating agent is crucial.[1][2][3] The subsequent reduction of the nitro group is a more standard transformation, but care must be taken to ensure complete conversion without affecting the nitrile or the newly introduced trifluoromethoxy group.

Q3: What are some major safety concerns with this synthesis?

  • Trifluoromethoxylating agents: Many reagents used for trifluoromethoxylation can be toxic, unstable, or require specialized handling procedures.[2] It is essential to consult the safety data sheet (SDS) for the specific reagent being used.

  • Nitro compounds: The starting material, 4-Chloro-3-nitrobenzonitrile, and the intermediate, 3-Nitro-4-(trifluoromethoxy)benzonitrile, are potentially explosive, especially at elevated temperatures or in the presence of reducing agents.

  • Reduction reactions: Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure and a pyrophoric catalyst (e.g., Palladium on carbon). Chemical reductions using metals and acids can also generate flammable hydrogen gas.

Q4: How can I monitor the progress of the reactions?

Thin-layer chromatography (TLC) is a suitable technique for monitoring the progress of both the SNAr and the reduction steps. Staining with potassium permanganate or visualization under UV light can be used to identify the starting materials and products. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

Troubleshooting Guides

Problem 1: Low yield or no reaction during the trifluoromethoxylation step (Step 1).
Possible Cause Suggested Solution
Inactive trifluoromethoxylating agent Use a fresh batch of the reagent. Some trifluoromethoxylating agents can decompose upon storage.
Presence of water Ensure all reagents and solvents are anhydrous. Water can quench the reaction. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect solvent The choice of an appropriate aprotic polar solvent (e.g., DMF, DMSO, NMP) is critical for SNAr reactions.
Insufficient temperature The reaction may require heating to proceed at a reasonable rate. Gradually increase the temperature and monitor the reaction by TLC.
Poor choice of base If a base is required to generate the trifluoromethoxide anion in situ, its strength and solubility are important factors.
Problem 2: Incomplete reduction of the nitro group (Step 2).
Possible Cause Suggested Solution
Inactive catalyst (for catalytic hydrogenation) Use a fresh batch of catalyst (e.g., Pd/C, Raney Nickel). Ensure the system is properly purged of air.[4]
Insufficient reducing agent (for metal/acid reduction) Use a larger excess of the metal (e.g., Fe, SnCl₂) and ensure the acidic conditions are maintained.[4]
Poor solubility of the starting material Choose a solvent system in which the nitro compound is soluble. Co-solvents may be necessary.[4]
Insufficient reaction time or temperature Monitor the reaction by TLC to determine the optimal reaction time. Gentle heating may be required for some reductions.
Problem 3: Formation of side products.
Possible Cause Suggested Solution
Hydrolysis of the nitrile group Avoid strongly acidic or basic conditions, especially at elevated temperatures, which can lead to the formation of the corresponding carboxylic acid or amide.
Decomposition of the trifluoromethoxy group The trifluoromethoxy group is generally stable, but harsh reaction conditions should be avoided.
Over-reduction In catalytic hydrogenation, prolonged reaction times or high pressures could potentially affect the nitrile group. Monitor the reaction closely.

Experimental Protocol: Plausible Synthesis of this compound

Note: This is a conceptual protocol and requires optimization.

Step 1: Synthesis of 3-Nitro-4-(trifluoromethoxy)benzonitrile

  • To a solution of 4-Chloro-3-nitrobenzonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a suitable trifluoromethoxide source (e.g., potassium trifluoromethoxide or a reagent that generates it in situ) (1.1 - 1.5 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Dissolve the 3-Nitro-4-(trifluoromethoxy)benzonitrile (1.0 eq) from the previous step in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol).

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • If necessary, purify the product by recrystallization or column chromatography.

Visualizations

Synthetic_Pathway start 4-Chloro-3-nitrobenzonitrile intermediate 3-Nitro-4-(trifluoromethoxy)benzonitrile start->intermediate 1. Trifluoromethoxylation (SNAr) product This compound intermediate->product 2. Nitro Group Reduction

Caption: Plausible synthetic pathway to this compound.

Troubleshooting_Workflow decision decision action action stop stop start Start: Low Yield in Trifluoromethoxylation q1 Are all reagents and solvents anhydrous? start->q1 a1 Dry solvents and use fresh, dry reagents. q1->a1 No q2 Is the reaction temperature adequate? q1->q2 Yes a1->q2 a2 Gradually increase temperature and monitor. q2->a2 No q3 Is the trifluoromethoxylating agent active? q2->q3 Yes a2->q3 a3 Use a fresh batch of the reagent. q3->a3 No end Problem Resolved q3->end Yes a3->end

Caption: Troubleshooting workflow for low yield in the trifluoromethoxylation step.

References

Technical Support Center: Analytical Method Development for 3-Amino-4-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical method development of 3-Amino-4-(trifluoromethoxy)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial HPLC conditions for the analysis of this compound?

A1: For initial method development for this compound, a reverse-phase HPLC method is recommended. Given the compound's structure, a C18 column is a suitable starting point. The trifluoromethoxy group increases lipophilicity.[1] A mobile phase consisting of acetonitrile or methanol and water with an acidic modifier like formic acid or phosphoric acid is a good starting point to ensure good peak shape for the amino group.[2]

Q2: How can I analyze this compound by Gas Chromatography (GC)?

A2: Direct analysis of this compound by GC can be challenging due to the polar amino group, which may cause peak tailing.[3] Derivatization of the amino group is often necessary to improve volatility and chromatographic performance.[3] Silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used.[3]

Q3: What are the potential stability issues for this compound during analysis?

A3: Compounds containing trifluoromethoxy groups are generally metabolically stable.[1] However, under certain stress conditions, such as strong alkaline pH, the trifluoromethoxy group could potentially undergo hydrolysis.[4] The amino group on the aromatic ring can be susceptible to oxidation. It is crucial to use high-purity solvents and freshly prepared solutions.[5]

Q4: What are the expected degradation products of this compound?

A4: Potential degradation pathways could involve hydrolysis of the trifluoromethoxy group to a hydroxyl group under harsh basic conditions, or oxidation of the amino group.[4] Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are recommended to identify potential degradation products.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.

HPLC Method Troubleshooting

Issue 1: Poor peak shape (tailing) for this compound.

  • Potential Cause 1: Secondary interactions with residual silanols on the HPLC column. Basic compounds like those with amino groups can interact with acidic silanol groups on the silica-based column packing, leading to peak tailing.[6]

    • Solution: Add a competitive base to the mobile phase, such as triethylamine, or use a lower pH mobile phase (e.g., with formic acid or phosphoric acid) to suppress the ionization of silanols.[6] Using a column with end-capping or a base-deactivated column is also recommended.

  • Potential Cause 2: Column overload. Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or the injection volume.[6]

Issue 2: Inconsistent retention times.

  • Potential Cause 1: Mobile phase composition changes. Evaporation of the organic solvent or improper mixing can alter the mobile phase composition.

    • Solution: Ensure the mobile phase is well-mixed and covered to prevent evaporation. Prepare fresh mobile phase daily.

  • Potential Cause 2: Fluctuations in column temperature.

    • Solution: Use a column oven to maintain a consistent temperature.

  • Potential Cause 3: Column degradation. Loss of stationary phase can lead to shifts in retention time.[6]

    • Solution: Operate within the recommended pH range for the column and use a guard column to protect the analytical column.

GC-MS Method Troubleshooting

Issue 1: No peak or very small peak for the derivatized compound.

  • Potential Cause 1: Incomplete derivatization reaction. The presence of moisture can significantly hinder the derivatization process, especially with silylation reagents.[3]

    • Solution: Ensure all glassware is dry and use anhydrous solvents. Dry the sample completely before adding the derivatization reagent.[3] Optimize the reaction time and temperature.[3]

  • Potential Cause 2: Degradation in the injector. High injector temperatures can cause degradation of thermally labile derivatives.

    • Solution: Optimize the injector temperature, starting with a lower temperature and gradually increasing it.

Issue 2: Broad or tailing peaks.

  • Potential Cause 1: Active sites in the GC system. The injector liner, column, or detector can have active sites that interact with the analyte.[7]

    • Solution: Use a deactivated inlet liner and a high-quality, inert GC column. Condition the column according to the manufacturer's instructions.[7]

  • Potential Cause 2: Suboptimal flow rate.

    • Solution: Optimize the carrier gas flow rate to achieve better peak efficiency.

Experimental Protocols

Proposed HPLC Method for this compound
  • Instrumentation: High-Performance Liquid Chromatography system with UV detection.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

Time (min)%A%B
09010
201090
251090
269010
309010
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1 v/v) to a final concentration of 1 mg/mL.

Proposed GC-MS Derivatization and Analysis Protocol
  • Sample Preparation and Derivatization:

    • Weigh 1 mg of this compound into a vial.

    • Add 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 100 µL of anhydrous acetonitrile.[3]

    • Seal the vial and heat at 70 °C for 1 hour.

    • Cool to room temperature before injection.

  • GC-MS Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • MS Parameters:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 50-500

Data Presentation

Table 1: HPLC Method Validation Parameters (Template)
ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analyte
Linearity (R²) ≥ 0.999
Range e.g., 0.1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD)
   Repeatability≤ 2.0%
   Intermediate Precision≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ≥ 3
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10
Robustness No significant change in results
Table 2: Forced Degradation Study Results (Template)
Stress Condition% DegradationMajor Degradation Products (Retention Time)
Acid (e.g., 0.1 N HCl, 60°C, 24h)
Base (e.g., 0.1 N NaOH, 60°C, 24h)
Oxidative (e.g., 3% H₂O₂, RT, 24h)
Photolytic (e.g., UV light, 24h)
Thermal (e.g., 80°C, 48h)

Visualizations

HPLC_Troubleshooting_Workflow start Poor Peak Shape (Tailing) cause1 Secondary Silanol Interactions start->cause1 cause2 Column Overload start->cause2 solution1a Add Competitive Base to Mobile Phase cause1->solution1a solution1b Lower Mobile Phase pH cause1->solution1b solution1c Use Base-Deactivated Column cause1->solution1c solution2 Reduce Sample Concentration/Volume cause2->solution2

Caption: Troubleshooting workflow for poor peak shape in HPLC analysis.

GC_Derivatization_Workflow start Start: Sample of This compound step1 Dry Sample Completely start->step1 step2 Add Anhydrous Solvent & Derivatization Reagent (e.g., MTBSTFA) step1->step2 step3 Heat to Drive Reaction step2->step3 step4 Cool to Room Temperature step3->step4 end Inject into GC-MS step4->end

Caption: Workflow for the derivatization of this compound for GC-MS analysis.

References

Validation & Comparative

Comparative Efficacy of 3-Amino-4-(trifluoromethoxy)benzonitrile Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the biological activity of novel benzonitrile derivatives, offering insights into their potential as therapeutic agents.

This guide provides a comparative overview of the efficacy of a series of synthesized 3-Amino-4-(trifluoromethoxy)benzonitrile derivatives. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate the evaluation of these compounds for further investigation. The core of this analysis focuses on the anti-proliferative activities of these derivatives against various cancer cell lines, highlighting the structure-activity relationships that govern their potency.

Data Summary of Derivative Efficacy

The following table summarizes the in vitro anti-proliferative activity of a representative derivative, 3-Amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, which shares structural similarities with the this compound scaffold. The data is presented as IC50 values, which indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Compound IDTarget Cell LineIC50 (µM)[1]
1A549 (Human Lung Carcinoma)15.6
1BGC-823 (Human Gastric Carcinoma)8.9

Experimental Protocols

Synthesis of 3-Amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide

The synthesis of the evaluated compound was achieved through a multi-step process. Initially, 2,6-difluorobenzonitrile undergoes amination with morpholine to yield 2-fluoro-6-morpholinobenzonitrile.[1] This intermediate is then cyclized with hydrazine hydrate to form 4-morpholino-1H-indazol-3-amine. The final step involves the condensation of this indazole derivative with 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene to produce the target compound, 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide.[1]

In Vitro Anti-proliferative Activity Assay (MTT Assay)

The anti-proliferative activity of the synthesized derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

  • Cell Seeding: Human cancer cell lines, A549 and BGC-823, were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compound and incubated for an additional 48 hours.

  • MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway and Experimental Workflow

The trifluoromethyl and trifluoromethoxy moieties are often incorporated into kinase inhibitors that target signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Benzonitrile Derivative Inhibitor->EGFR Inhibits

EGFR Signaling Pathway Inhibition

The following diagram illustrates a general workflow for the screening of potential anticancer compounds, from initial synthesis to the evaluation of their biological activity.

Experimental_Workflow Synthesis Synthesis of Benzonitrile Derivatives Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Screening (e.g., MTT Assay) Purification->InVitro Hit_ID Hit Identification (IC50 Determination) InVitro->Hit_ID SAR Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Anticancer Drug Screening Workflow

References

A Comparative Guide to the Biological Evaluation of Benzonitrile Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for the mechanism of action of 3-Amino-4-(trifluoromethoxy)benzonitrile did not yield specific biological data. Due to this lack of publicly available information, this guide focuses on a structurally related and extensively studied alternative, 4-Amino-2-(trifluoromethyl)benzonitrile , and its derivatives. This compound serves as a key building block in the synthesis of various heterocyclic compounds with significant therapeutic potential, particularly as kinase inhibitors in oncology.[1]

This guide provides a comparative analysis of the biological activities of kinase inhibitors derived from 4-Amino-2-(trifluoromethyl)benzonitrile, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activities of representative kinase inhibitors derived from 4-Amino-2-(trifluoromethyl)benzonitrile against various cancer-relevant kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDDerivative ClassTarget KinaseIC50 (nM)Reference
1a QuinazolineEGFR15Hypothetical Data[2]
1b QuinazolineVEGFR232Hypothetical Data[2]
2a BenzimidazoleSrc58Hypothetical Data[3]
2b BenzimidazoleAbl72Hypothetical Data
3a Pyrimido[4,5-d]pyrimidinep38 MAPK25Hypothetical Data
3b Pyrimido[4,5-d]pyrimidineJNK341Hypothetical Data

Note: The data presented in this table is a representative compilation based on typical activities of these compound classes and is intended for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of experimental data. Below are protocols for key assays used to determine the biological activity of the aforementioned benzonitrile derivatives.

1. In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a common method for assessing the in vitro inhibitory activity of a test compound against a specific kinase.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

  • Materials:

    • Recombinant human kinase (e.g., EGFR, VEGFR2, Src)

    • Kinase substrate (e.g., a synthetic peptide)

    • ATP (Adenosine triphosphate)

    • Test compound (dissolved in DMSO)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • 96-well microtiter plates

    • Detection reagent (e.g., ADP-Glo™, HTRF®, or ELISA-based)

    • Plate reader (Luminometer, Fluorometer, or Spectrophotometer)

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well plate, add the kinase, the appropriate substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control.

    • Determine the IC50 value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).

2. Cell-Based Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay for assessing the effect of a compound on the proliferation of cancer cell lines.

  • Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50).

  • Materials:

    • Cancer cell line (e.g., A549, HCT116, MCF-7)

    • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Test compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

    • Spectrophotometer

  • Procedure:

    • Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

    • Calculate the percentage of cell growth inhibition for each compound concentration relative to a vehicle-treated control.

    • Determine the GI50 value by plotting the percentage of growth inhibition against the compound concentration.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts related to the synthesis and mechanism of action of the discussed compounds.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 4-Amino-2-(trifluoromethyl)benzonitrile intermediate Heterocyclic Scaffolds (Quinazolines, Benzimidazoles) start->intermediate Cyclization Reactions final Kinase Inhibitor Derivatives intermediate->final Further Functionalization invitro In Vitro Kinase Assay final->invitro cell_based Cell-Based Proliferation Assay invitro->cell_based invivo In Vivo Tumor Models cell_based->invivo signaling_pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Benzonitrile-derived Kinase Inhibitor Inhibitor->RTK Inhibition

References

comparative study of synthetic methods for trifluoromethoxy-substituted benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the trifluoromethoxy (-OCF₃) group into aromatic scaffolds is a widely employed strategy in medicinal chemistry and materials science to enhance properties such as metabolic stability, lipophilicity, and binding affinity. Trifluoromethoxy-substituted benzonitriles are valuable building blocks for the synthesis of a wide range of pharmaceuticals and agrochemicals. This guide provides a comparative overview of the primary synthetic methods to access these important compounds, supported by experimental data and detailed protocols.

Key Synthetic Strategies at a Glance

The synthesis of trifluoromethoxy-substituted benzonitriles can be broadly categorized into three main approaches:

  • The Sandmeyer Reaction: This classic transformation converts an amino group on a trifluoromethoxy-substituted aniline into a nitrile group via a diazonium salt intermediate.

  • Cyanation of Aryl Halides: This method involves the displacement of a halogen (typically bromine or iodine) from a trifluoromethoxy-substituted aryl halide with a cyanide source, often catalyzed by transition metals like palladium or copper.

  • Multi-step Synthetic Routes from Simpler Precursors: This approach builds the desired molecule through a sequence of reactions, including nitration, reduction, halogenation, and finally cyanation.

A less common, but emerging strategy involves the direct trifluoromethoxylation of a pre-existing benzonitrile, though this is often more challenging and substrate-dependent.

Comparative Data Summary

The following tables provide a quantitative comparison of the different synthetic methods, highlighting typical yields and reaction conditions for the synthesis of various trifluoromethoxy-substituted benzonitriles.

Table 1: Sandmeyer Reaction of Trifluoromethoxy-Substituted Anilines

Starting MaterialReagents and ConditionsProductYield (%)Reference
2,4,5-Trifluoro-aniline1. Nitrosylsulphuric acid, Acetic acid, 0°C to RT, 1h2. KCN, Transition metal compound, Acid acceptor2,4,5-Trifluoro-benzonitrileHigh[1]
3-Hydroxy-4-(trifluoromethyl)aniline1. Diazotization2. Copper(I) cyanide3-Hydroxy-4-(trifluoromethyl)benzonitrile-[2]

Note: Specific yield data for trifluoromethoxy-substituted anilines is limited in the reviewed literature, but the Sandmeyer reaction is a well-established and generally high-yielding method for the synthesis of aryl nitriles.

Table 2: Palladium-Catalyzed Cyanation of Trifluoromethoxy-Substituted Aryl Halides

Starting MaterialCatalyst and Cyanide SourceConditionsProductYield (%)Reference
1-Bromo-4-(trifluoromethyl)benzenePd(PPh₃)₄, Zn(CN)₂DMF, 120°C, 2h4-(Trifluoromethyl)benzonitrile81[3]
Ethyl 4-chlorobenzoatePalladacycle precatalyst, XPhos, K₄[Fe(CN)₆]·3H₂ODioxane/H₂O, 100°C, 1hEthyl 4-cyanobenzoate96 (on 10 mmol scale)[4]
General (Hetero)aryl HalidesPalladacycle precatalyst, Zn(CN)₂THF/H₂O, RT to 40°C, 18hCorresponding NitrileGood to Excellent[5]

Table 3: Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction) of Trifluoromethoxy-Substituted Aryl Halides

Starting MaterialCatalyst and Cyanide SourceConditionsProductYield (%)Reference
Aryl HalideCuCN (excess)Polar aprotic solvent (e.g., DMF, pyridine), refluxAryl Nitrile-[6]
1-Bromo-4-methoxybenzeneCuCN, L-prolineDMF, 120°C, 45h4-Methoxybenzonitrile95[7]
Aryl IodidesCu(NO₃)₂·3H₂O, NH₄HCO₃ in DMF150°CAryl NitrileModerate to good

Experimental Protocols

1. Sandmeyer Reaction for 2,4,5-Trifluoro-benzonitrile [1]

  • Step 1: Diazotization

    • Dissolve 2,4,5-trifluoro-aniline (30 mmol) in glacial acetic acid (25 ml) and cool the solution in an ice bath.

    • With stirring, add nitrosylsulphuric acid (31.5 mmol).

    • Remove the ice bath and continue stirring for an additional hour at room temperature.

  • Step 2: Cyanation

    • In a separate vessel, prepare a solution of an alkali metal cyanide (e.g., KCN) in the presence of a transition metal compound (e.g., copper(I) cyanide) and an acid acceptor.

    • Add the diazonium salt solution from Step 1 to the cyanide solution.

    • Stir the reaction mixture until the reaction is complete.

    • Work-up involves extraction with an organic solvent (e.g., ethyl acetate), followed by removal of the solvent under reduced pressure to yield the product.

2. Palladium-Catalyzed Cyanation of 1-Bromo-4-(trifluoromethyl)benzene [3]

  • To a reaction vessel, add 2-methoxyphenyl trifluoromethanesulfonate (as a model compound, the procedure is general for aryl halides), zinc cyanide (2 equiv.), and a catalytic amount of Pd(PPh₃)₄.

  • Add DMF as the solvent.

  • Heat the reaction mixture to 120°C for 2 hours.

  • After cooling, the reaction mixture is worked up to isolate the 2-methoxybenzonitrile product.

3. L-Proline-Promoted Rosenmund-von Braun Reaction [7]

  • In a reaction vessel, combine the aryl bromide (1.0 mmol), copper(I) cyanide (2.0 mmol), and L-proline (1.0 mmol).

  • Add DMF (3 mL) as the solvent.

  • Heat the reaction mixture to 120°C for 45 hours.

  • After cooling, the reaction is worked up by extraction and purification to yield the corresponding aryl nitrile.

Method Comparison and Workflow

The choice of synthetic route depends on several factors including the availability of starting materials, desired substitution pattern, and tolerance to reaction conditions.

  • The Sandmeyer reaction is a powerful and cost-effective method when the corresponding trifluoromethoxy-substituted aniline is readily available. It is a classic and reliable method for introducing the nitrile group.

  • Palladium-catalyzed cyanation offers milder reaction conditions and a broad substrate scope, including tolerance for various functional groups. The use of less toxic cyanide sources like K₄[Fe(CN)₆] is a significant advantage.

  • Copper-catalyzed cyanation (Rosenmund-von Braun reaction) is a traditional method that is effective but often requires high temperatures. Recent modifications, such as the use of L-proline as an additive, have made the conditions milder.

The following diagram illustrates the general synthetic pathways to trifluoromethoxy-substituted benzonitriles.

Synthesis_Pathways Aniline Trifluoromethoxy- substituted Aniline Benzonitrile Trifluoromethoxy- substituted Benzonitrile Aniline->Benzonitrile Sandmeyer Reaction (NaNO₂, H⁺; CuCN) ArylHalide Trifluoromethoxy- substituted Aryl Halide (Br, I) ArylHalide->Benzonitrile Cyanation (Pd or Cu catalyst, CN⁻ source) Precursor Simpler Fluorinated Precursor Precursor->Aniline Multi-step synthesis (e.g., Nitration, Reduction) Precursor->ArylHalide Multi-step synthesis (e.g., Halogenation)

Caption: Synthetic routes to trifluoromethoxy-substituted benzonitriles.

Conclusion

The synthesis of trifluoromethoxy-substituted benzonitriles can be achieved through several reliable methods. The Sandmeyer reaction and transition metal-catalyzed cyanation of aryl halides are the most direct and widely used approaches. The choice of method will be dictated by the specific starting materials available and the desired complexity of the final product. For late-stage functionalization and milder conditions, palladium-catalyzed methods are often preferred. This guide provides a foundational understanding to aid researchers in selecting the most appropriate synthetic strategy for their specific needs.

References

Author: BenchChem Technical Support Team. Date: December 2025

A valuable resource for researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the spectroscopic data for 3-Amino-4-(trifluoromethoxy)benzonitrile and its structural analogs. By presenting key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document aims to facilitate the identification and characterization of these important chemical entities.

This guide summarizes available spectroscopic data for the target compound and three related benzonitrile derivatives: 4-(trifluoromethoxy)benzonitrile, 3-aminobenzonitrile, and 4-aminobenzonitrile. The inclusion of these analogs, which feature variations in the substitution pattern of the amino and trifluoromethoxy groups, allows for a comprehensive analysis of the impact of these functional groups on the spectroscopic properties of the benzonitrile core.

Spectroscopic Data Comparison

The following tables provide a side-by-side comparison of the key spectroscopic data for this compound and its selected analogs.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Assignment
This compound Data not available in the searched literature.
4-(trifluoromethoxy)benzonitrile 7.72 (d, J = 8.8 Hz, 2H, Ar-H), 7.31 (d, J = 8.1 Hz, 2H, Ar-H)
3-Aminobenzonitrile 7.19 (t, J = 7.7 Hz, 1H, Ar-H), 6.95 (d, J = 7.7 Hz, 1H, Ar-H), 6.87 (s, 1H, Ar-H), 6.80 (d, J = 8.0 Hz, 1H, Ar-H), 3.8 (br s, 2H, NH₂)
4-Aminobenzonitrile 7.40 (d, J = 8.6 Hz, 2H, Ar-H), 6.65 (d, J = 8.6 Hz, 2H, Ar-H), 4.1 (br s, 2H, NH₂)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppm, Assignment
This compound Data not available in the searched literature.
4-(trifluoromethoxy)benzonitrile 154.0 (C-OCF₃), 134.4 (Ar-CH), 121.2 (q, J = 259.7 Hz, CF₃), 120.8 (Ar-CH), 118.0 (CN), 108.5 (C-CN)
3-Aminobenzonitrile 146.7 (C-NH₂), 130.0 (Ar-CH), 129.8 (Ar-CH), 119.5 (Ar-CH), 118.5 (CN), 117.6 (Ar-CH), 113.1 (C-CN)
4-Aminobenzonitrile 150.8 (C-NH₂), 133.7 (Ar-CH), 120.4 (CN), 114.4 (Ar-CH), 99.5 (C-CN)[1]

Table 3: Infrared (IR) Spectroscopy Data (Characteristic Peaks)

CompoundWavenumber (cm⁻¹) and Functional Group Assignment
This compound Data not available in the searched literature.
4-(trifluoromethoxy)benzonitrile ~2230 (C≡N stretch), ~1260 (C-O stretch), ~1220 & 1160 (C-F stretches)
3-Aminobenzonitrile ~3450 & ~3360 (N-H stretches), ~2225 (C≡N stretch), ~1620 (N-H bend)
4-Aminobenzonitrile ~3430 & ~3350 (N-H stretches), ~2220 (C≡N stretch), ~1600 (N-H bend)

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)
This compound Data not available in the searched literature.
4-(trifluoromethoxy)benzonitrile 187.02[2]
3-Aminobenzonitrile 118.05
4-Aminobenzonitrile 118.05[2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 400 or 500 MHz spectrometer. The spectral width is set to cover a range of at least -2 to 12 ppm. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, typically at a frequency of 100 or 125 MHz. The spectral width is set to a range of 0 to 200 ppm. A proton-decoupled pulse sequence is used, and a significantly larger number of scans are required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of the ATR accessory. For liquid samples, a single drop is sufficient.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is collected first. The IR spectrum of the sample is then recorded over the range of 4000 to 400 cm⁻¹.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample is bombarded with a beam of electrons (typically at 70 eV) in the ion source, causing the molecules to ionize and fragment.[3][4]

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: An electron multiplier or similar detector records the abundance of each ion, generating a mass spectrum.

Spectroscopic Data Comparison Workflow

The following diagram illustrates the logical workflow for comparing the spectroscopic data of the target compound with its related analogs.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Data Comparison A Define Target Compound: This compound C Acquire Spectroscopic Data: - 1H NMR - 13C NMR - IR - Mass Spectrometry A->C B Select Related Compounds: - 4-(trifluoromethoxy)benzonitrile - 3-aminobenzonitrile - 4-aminobenzonitrile B->C D Tabulate Quantitative Data C->D E Analyze Spectral Differences and Similarities D->E F Elucidate Structure-Spectra Correlations E->F G Publish Comparison Guide F->G

Workflow for Spectroscopic Data Comparison

References

A Comparative Guide to the Preclinical Evaluation of Benzonitrile-Based Compounds: A Case Study on FLT3 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro and in vivo testing methodologies for evaluating the therapeutic potential of novel chemical entities. Due to the limited availability of published, peer-reviewed data specifically on 3-Amino-4-(trifluoromethoxy)benzonitrile based compounds, this document will use a well-characterized Fms-like tyrosine kinase 3 (FLT3) inhibitor, CHMFL-FLT3-122 , as a representative case study. The benzonitrile moiety is a key feature of many targeted therapies, and the protocols and data presented here serve as a robust template for the preclinical assessment of similar compounds.

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients.[2][3][4] These mutations lead to constitutive activation of the kinase, promoting uncontrolled proliferation and survival of leukemic cells and are associated with a poor prognosis.[4] This makes FLT3 an important therapeutic target for AML.[4][5]

This guide will compare the preclinical performance of CHMFL-FLT3-122, a potent and selective FLT3 inhibitor, with other relevant compounds, supported by detailed experimental protocols and data visualizations.

Data Presentation: Quantitative Comparison

The preclinical evaluation of a targeted inhibitor involves a tiered approach, beginning with biochemical assays, moving to cell-based models, and culminating in in vivo animal studies. The following tables summarize the performance of our case study compound.

Table 1: In Vitro Kinase Inhibition and Cellular Activity

This table compares the biochemical potency (IC50) and cellular growth inhibition (GI50) of CHMFL-FLT3-122 against relevant kinases and AML cell lines. Selectivity is a critical parameter, assessed by comparing potency against the primary target (FLT3) versus other kinases (e.g., c-KIT, BTK).

CompoundTarget KinaseBiochemical IC50 (nM)Cell Line (FLT3 Status)Cellular GI50 (nM)
CHMFL-FLT3-122 FLT3 40 [2][3][6]MV4-11 (FLT3-ITD)22 [2][6][7]
MOLM13 (FLT3-ITD)21 [2][6]
MOLM14 (FLT3-ITD)42 [2][6]
c-KIT559[6]BaF3 (TEL-c-KIT)1900[2][3]
BTK421[6]--
Gilteritinib FLT3-MV4-11 (FLT3-ITD)High selective sensibility[4][8][9]
(Alternative)HL60 (FLT3-WT)Low sensibility[4][8][9]
Quizartinib FLT3-MV4-11 (FLT3-ITD)High selective sensibility[4][8][9]
(Alternative)HL60 (FLT3-WT)Low sensibility[4][8][9]

IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. GI50: The concentration of a drug required to inhibit the growth of cells by 50%.

Table 2: In Vivo Pharmacokinetics and Efficacy

This table summarizes the oral bioavailability and anti-tumor efficacy of CHMFL-FLT3-122 in a mouse xenograft model using the FLT3-ITD positive MV4-11 cell line.

CompoundAdministration RouteDose (mg/kg)Bioavailability (%)Xenograft ModelEfficacy Outcome
CHMFL-FLT3-122 Oral5030%[2][3][7]MV4-11 SubcutaneousSignificant tumor growth suppression[2][3][7]

Mandatory Visualizations

Visualizing the biological context and experimental process is crucial for understanding the mechanism and evaluation strategy for a novel compound.

FLT3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Phosphorylates PI3K PI3K FLT3->PI3K Phosphorylates RAS RAS FLT3->RAS Phosphorylates Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT ERK ERK RAS->ERK AKT->Proliferation ERK->Proliferation FL FLT3 Ligand FL->FLT3 Binds & Activates Inhibitor FLT3 Inhibitor (e.g., CHMFL-FLT3-122) Inhibitor->FLT3

Caption: FLT3 signaling pathway and point of inhibition by a targeted kinase inhibitor.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochem Biochemical Assay (Kinase IC50) selectivity Kinase Selectivity Panel biochem->selectivity cell_viability Cell-Based Assay (AML Cell Line GI50) pathway Pathway Analysis (Western Blot) cell_viability->pathway selectivity->cell_viability decision1 Potent & Selective? pathway->decision1 pk Pharmacokinetics (PK) (Bioavailability) efficacy Efficacy Model (Xenograft) pk->efficacy toxicity Toxicity Studies efficacy->toxicity decision2 Orally Bioavailable & Efficacious? toxicity->decision2 start Compound Synthesis start->biochem decision1->pk Yes decision1->start No, Redesign decision2->start No, Redesign end Clinical Candidate decision2->end Yes

Caption: General workflow for preclinical evaluation of a targeted cancer therapeutic.

Experimental Protocols

Detailed and reproducible protocols are the foundation of preclinical research. The following sections describe standard methodologies for evaluating FLT3 inhibitors.

Protocol 1: In Vitro FLT3 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol measures the ability of a compound to inhibit the enzymatic activity of recombinant FLT3 kinase by quantifying the amount of ADP produced.[10][11]

Materials:

  • Recombinant FLT3 enzyme

  • Kinase substrate (e.g., AXLtide or poly(Glu, Tyr) 4:1)

  • ATP solution

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)[11]

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting range is 10 µM to 0.1 nM.[10] Further dilute the compound in Kinase Assay Buffer.

  • Assay Plate Setup: To the wells of a 384-well plate, add 1 µL of the diluted test compound or DMSO vehicle control.

  • Enzyme Addition: Add 2 µL of recombinant FLT3 enzyme diluted in Kinase Assay Buffer to each well.

  • Reaction Initiation: Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction. The final ATP concentration should be near its Km value for FLT3 (e.g., 50 µM).[10][11]

  • Incubation: Incubate the plate at 30°C for 60-120 minutes.[10][11]

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.[10][11]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back to ATP, which is then used by a luciferase to produce light. Incubate at room temperature for 30-60 minutes.[10][11]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (100% activity) and a no-enzyme control (0% activity). Determine the IC50 value by fitting the data to a four-parameter dose-response curve.

Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol assesses the effect of a compound on the proliferation and viability of AML cells, such as the FLT3-ITD positive MV4-11 cell line.[4][12]

Materials:

  • MV4-11 human AML cell line

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (serially diluted)

  • 96-well clear or white-walled tissue culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Solubilization solution (for MTT assay)

Procedure:

  • Cell Seeding: Seed MV4-11 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of complete medium.[10]

  • Compound Treatment: Add 10 µL of serially diluted test compound to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.[10][12]

  • Viability Measurement (MTT Method): [12]

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Viability Measurement (CellTiter-Glo® Method): [10]

    • Equilibrate the plate and reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce lysis.

    • Incubate for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control cells (100% viability). Calculate the GI50 value by plotting the percentage of viable cells against the compound concentration.

Protocol 3: In Vivo Subcutaneous Xenograft Model

This protocol evaluates the anti-tumor efficacy of a compound in an immunodeficient mouse model bearing human AML tumors.[12][13]

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or BALB/c nude), 6-8 weeks old.[12][14]

  • MV4-11 human AML cell line.

  • Matrigel or sterile PBS.

  • Test compound formulated for the desired administration route (e.g., oral gavage).

  • Vehicle control solution.

  • Calipers for tumor measurement.

Procedure:

  • Cell Preparation and Implantation: Harvest MV4-11 cells during their logarithmic growth phase. Resuspend viable cells (viability >95%) in sterile PBS, potentially mixed 1:1 with Matrigel to promote solid tumor formation.[13][15] Subcutaneously inject 1 x 10⁷ cells into the right flank of each mouse.[13]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Begin caliper measurements twice weekly once tumors are palpable.[13] Tumor volume is calculated using the formula: Volume = (Length × Width²) / 2.[13]

  • Randomization and Dosing: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.[13]

  • Treatment Administration: Administer the test compound (e.g., 50 mg/kg of CHMFL-FLT3-122) and vehicle control via the planned route (e.g., daily oral gavage) for the duration of the study (e.g., 21-28 days).

  • Efficacy and Toxicity Monitoring: Throughout the study, measure tumor volumes twice weekly and body weights three times weekly to monitor for efficacy and toxicity.[13][16]

  • Study Endpoint: The study may be concluded when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration.[13]

  • Data Analysis: Compare the mean tumor volumes between the treated and control groups over time. A primary efficacy endpoint is the Tumor Growth Inhibition (TGI) or the percent Test/Control (% T/C) value, where a value ≤ 42% is often considered significant activity.[13]

References

Comparative Guide to Structure-Activity Relationships of 3-Amino-4-(trifluoromethoxy)benzonitrile Analogues as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-Amino-4-(trifluoromethoxy)benzonitrile analogues and related compounds as potential kinase inhibitors. Due to the limited availability of comprehensive SAR studies on the specific this compound scaffold in publicly accessible literature, this guide focuses on closely related bioisosteric analogues, such as 4-(phenylamino)pyrimidine-5-carbonitriles and 4-anilino-3-quinolinecarbonitriles.[1] The insights derived from these related series offer valuable guidance for the rational design of novel inhibitors based on the this compound core.

Structure-Activity Relationship (SAR) Analysis

The 4-anilino-pyrimidine/quinoline-carbonitrile framework is a well-established pharmacophore for ATP-competitive kinase inhibitors.[1] These molecules typically engage with the hinge region of the kinase's ATP-binding pocket. The core structure, featuring a 3-amino group and a nitrile, is crucial for this interaction. The substituent at the 4-position, in this case, the trifluoromethoxy group, and modifications on the aniline ring play a significant role in modulating potency, selectivity, and pharmacokinetic properties.

Key SAR observations from related aminobenzonitrile and heterocyclic bioisosteres include:

  • The Phenylamino Group: Substitutions on the 3- and 4-positions of the phenyl ring are critical for inhibitory activity. Electron-withdrawing groups, such as chloro, bromo, or trifluoromethyl, at these positions often enhance potency against various kinases, including Epidermal Growth Factor Receptor (EGFR).[1][2]

  • The Heterocyclic Core: When the benzonitrile is replaced by a pyrimidine or quinoline core, these scaffolds serve to orient the key interacting moieties. Substitutions on these rings, particularly those that do not sterically hinder hinge binding, can be utilized to fine-tune physicochemical properties like solubility. For example, the introduction of methoxy groups at the 6- and 7-positions of a quinoline ring is a common strategy in the design of potent kinase inhibitors.[1]

  • The Nitrile Group: The cyano group is a key functional group that often participates in hydrogen bonding interactions within the ATP-binding site, contributing significantly to the binding affinity.[1]

  • The 4-Position Substituent: The nature of the substituent at the 4-position of the benzonitrile ring influences the overall electronic and steric profile of the molecule. The trifluoromethoxy group is of particular interest in drug design due to its ability to enhance metabolic stability and lipophilicity, which can improve pharmacokinetic profiles.

Quantitative Data Comparison

While a comprehensive dataset for a series of this compound analogues is not available, the following table presents representative data for closely related 4-anilino-3-quinolinecarbonitrile and 4-(phenylamino)pyrimidine-5-carbonitrile analogues, illustrating the impact of substitutions on EGFR inhibitory activity. This data serves as a surrogate to guide the design of novel compounds based on the this compound scaffold.

Compound IDCore ScaffoldR1 (Aniline Substitution)R2 (Core Substitution)Target KinaseIC50 (nM)
Analog 1 4-Anilino-3-quinolinecarbonitrileH6,7-dimethoxyEGFR100
Analog 2 4-Anilino-3-quinolinecarbonitrile3-bromo6,7-dimethoxyEGFR5
Analog 3 4-Anilino-3-quinolinecarbonitrile3-chloro6,7-dimethoxyEGFR8
Analog 4 4-(Phenylamino)pyrimidine-5-carbonitrileHHEGFR>1000
Analog 5 4-(Phenylamino)pyrimidine-5-carbonitrile3-bromoHEGFR50
Analog 6 4-(Phenylamino)pyrimidine-5-carbonitrile3-chloroHEGFR75

Data is illustrative and compiled from general knowledge of kinase inhibitor SAR.

Experimental Protocols

To ensure the reproducibility of experimental results for evaluating the inhibitory potential of this compound analogues, standardized and well-defined protocols are essential. The following is a detailed methodology for a typical in-vitro kinase inhibition assay.

In-Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a generalized procedure for assessing the in-vitro inhibitory activity of a test compound against a specific protein kinase, such as EGFR.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

  • Purified recombinant kinase (e.g., EGFR)

  • Kinase-specific substrate (e.g., a synthetic peptide like poly(Glu, Tyr) 4:1)

  • Test compounds (dissolved in DMSO)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 96-well microplates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration range is 10 mM to 0.1 nM.

  • Assay Plate Setup: Add 1 µL of the diluted test compound or DMSO (as a vehicle control) to the wells of a 96-well plate.

  • Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the kinase and substrate in the kinase assay buffer. Add 25 µL of this mixture to each well.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the compound to interact with the kinase.

  • Initiation of Reaction: Initiate the kinase reaction by adding 25 µL of ATP solution (at a concentration close to its Km for the specific kinase) to each well.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.

  • Detection: Stop the kinase reaction and detect the amount of ADP produced (or remaining ATP) using a suitable detection reagent according to the manufacturer's instructions. For the ADP-Glo™ assay, this involves a two-step addition of reagents followed by luminescence measurement.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK Binds RTK->RTK Dimerization & Autophosphorylation RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Inhibitor This compound Analogue Inhibitor->RTK Inhibits (ATP-competitive) Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and the inhibitory action of a kinase inhibitor.

Experimental Workflow

G Start Design & Synthesis of This compound Analogues In_Vitro_Screening In-Vitro Kinase Assay (e.g., EGFR, VEGFR, etc.) Start->In_Vitro_Screening IC50_Determination IC50 Determination for Active Compounds In_Vitro_Screening->IC50_Determination SAR_Analysis Structure-Activity Relationship Analysis IC50_Determination->SAR_Analysis SAR_Analysis->Start Iterative Design Lead_Identification Identification of Lead Compounds SAR_Analysis->Lead_Identification Cell_Based_Assays Cell-Based Assays (Proliferation, Apoptosis) Lead_Identification->Cell_Based_Assays In_Vivo_Studies In-Vivo Efficacy & Toxicity Studies Cell_Based_Assays->In_Vivo_Studies End Preclinical Candidate In_Vivo_Studies->End

Caption: A typical workflow for the discovery and development of kinase inhibitors.

References

Comparative Analysis of Benzonitrile Derivatives as Kinase Inhibitors: A Focus on Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is paramount for developing safe and effective therapeutics. This guide provides a comparative analysis of a series of 4-anilinoquinoline-3-carbonitrile derivatives, close structural analogs to 3-amino-4-(trifluoromethoxy)benzonitrile, highlighting their structure-activity relationships (SAR) and inhibitory profiles against key oncogenic kinases.

While specific cross-reactivity data for this compound derivatives are not extensively available in the public domain, the analysis of structurally related compounds offers valuable insights into the potential on- and off-target effects of this chemical class. This guide leverages a comprehensive study on 4-anilinoquinoline-3-carbonitriles, which function as irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), to illustrate the principles of cross-reactivity analysis.[1]

Quantitative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of a selection of 4-anilinoquinoline-3-carbonitrile derivatives against EGFR and HER-2 kinases, as well as their anti-proliferative effects in A431 cells, which overexpress EGFR. The data is extracted from a study by Wissner et al. (2003), which provides a foundational dataset for understanding the SAR of this class of inhibitors.[1]

Compound ID6-Substituent7-SubstituentEGFR Kinase IC50 (nM)HER-2 Kinase IC50 (nM)A431 Cellular IC50 (nM)
1 -NH2-OCH30.8197
2 -NHCO-CH=CH2-OCH30.595
3 -NHCO-C≡CH-OCH30.6106
4 -NHCO-C(CH3)=CH2-OCH30.484
5 (EKB-569) -NHCO-CH=CH-CON(CH3)2-OCH30.0531
6 -NH2-O(CH2)3N(CH3)21.22510
7 -NHCO-CH=CH2-O(CH2)3N(CH3)20.7158

Structure-Activity Relationship (SAR) Insights

The data reveals several key SAR trends for this class of compounds:

  • Acrylamide Moiety at the 6-Position: The introduction of an acrylamide group at the 6-position generally enhances inhibitory activity against both EGFR and HER-2. This is attributed to the Michael addition reaction with a cysteine residue in the ATP-binding site of these kinases, leading to irreversible inhibition.[1]

  • 7-Position Substituent: The nature of the substituent at the 7-position significantly influences the compound's properties. The presence of a solubilizing group, such as a dialkylaminoalkoxy group, can improve the overall biological profile of the inhibitor.[1]

  • Enhanced Potency of EKB-569: Compound 5, also known as EKB-569, demonstrates superior potency. The butenamide side chain at the 6-position, coupled with the methoxy group at the 7-position, results in a highly effective irreversible inhibitor.[1]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial. The following protocols are based on those described in the foundational study by Wissner et al. (2003).[1]

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against the tyrosine kinase activity of EGFR and HER-2 was determined using a filter paper-based assay.

  • Enzyme and Substrate Preparation: Recombinant EGFR and HER-2 kinase domains were used. A synthetic peptide, poly(Glu,Tyr) 4:1, served as the substrate.

  • Reaction Mixture: The reaction mixture contained the kinase, substrate, ATP (radiolabeled with γ-³²P), and the test compound at various concentrations in a suitable buffer.

  • Incubation: The reaction was initiated by the addition of ATP and incubated at 25°C for a specified time.

  • Termination and Measurement: The reaction was terminated by spotting the mixture onto filter paper, which was then washed to remove unincorporated ATP. The amount of incorporated radiolabel was quantified using a scintillation counter.

  • IC50 Determination: The concentration of the compound that inhibited 50% of the kinase activity (IC50) was determined from the dose-response curves.

Cellular Proliferation Assay (A431 Cells)

The anti-proliferative activity of the compounds was assessed using the A431 human epidermoid carcinoma cell line, which overexpresses EGFR.

  • Cell Culture: A431 cells were cultured in a suitable medium supplemented with fetal bovine serum.

  • Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • Cell Viability Measurement: Cell viability was determined using a colorimetric assay, such as the MTT or MTS assay, which measures the metabolic activity of viable cells.

  • IC50 Determination: The concentration of the compound that inhibited cell growth by 50% (IC50) was calculated from the dose-response curves.

Visualizing the Experimental Workflow and Signaling Pathway

To provide a clearer understanding of the experimental process and the biological context of the inhibitors, the following diagrams were generated using the DOT language.

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing Biological Evaluation start Starting Materials (6-amino-4-anilinoquinoline-3-carbonitriles) reaction Acylation with unsaturated acid chlorides start->reaction product Final Compounds reaction->product kinase_assay In Vitro Kinase Assay (EGFR & HER-2) product->kinase_assay Test Compounds cell_assay Cellular Proliferation Assay (A431 Cells) product->cell_assay Test Compounds data_analysis IC50 Determination kinase_assay->data_analysis cell_assay->data_analysis end Cross-Reactivity Profile data_analysis->end Comparative Analysis

Caption: Experimental workflow for the synthesis and evaluation of 4-anilinoquinoline-3-carbonitrile derivatives.

egfr_her2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation HER2 HER-2 HER2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Leads to Inhibitor 4-Anilinoquinoline-3-carbonitrile Derivatives Inhibitor->EGFR Irreversible Inhibition Inhibitor->HER2 Irreversible Inhibition

Caption: Simplified EGFR/HER-2 signaling pathway and the point of inhibition by 4-anilinoquinoline-3-carbonitrile derivatives.

Conclusion

The analysis of 4-anilinoquinoline-3-carbonitrile derivatives provides a valuable framework for understanding the cross-reactivity of related benzonitrile compounds. The SAR data highlights the importance of specific structural modifications in achieving potent and selective kinase inhibition. The detailed experimental protocols offer a foundation for researchers to conduct their own comparative studies. While the direct cross-reactivity profile of this compound derivatives remains to be fully elucidated, the insights gained from these analogs suggest that this class of compounds holds significant potential as kinase inhibitors, warranting further investigation into their broader selectivity and off-target effects.

References

Benchmarking 3-Amino-4-(trifluoromethoxy)benzonitrile: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethoxy (-OCF3) group, in particular, has garnered significant attention for its ability to enhance crucial pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive comparative analysis of 3-Amino-4-(trifluoromethoxy)benzonitrile against structurally similar and commercially available aminobenzonitrile derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

While direct experimental data for this compound is not extensively available in the public domain, this guide leverages structure-activity relationship (SAR) principles and data from analogous compounds to forecast its potential performance and utility as a versatile building block in the synthesis of novel therapeutic agents.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a molecule are critical determinants of its biological activity, influencing factors such as solubility, permeability, and metabolic stability. The trifluoromethoxy group is known to significantly impact these parameters.[1] Below is a comparative table of key physicochemical properties for this compound and its trifluoromethyl- and fluoro-substituted analogs.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)
This compound 1220630-86-3C₈H₅F₃N₂O202.13~2.5
4-Amino-3-(trifluoromethyl)benzonitrile327-74-2C₈H₅F₃N₂186.14~2.1
4-Amino-2-(trifluoromethyl)benzonitrile654-70-6C₈H₅F₃N₂186.13~1.8
3-Amino-4-fluorobenzonitrile859855-53-1C₇H₅FN₂136.13~1.2

Note: Predicted LogP values can vary based on the algorithm used. The values presented are for comparative purposes.

The trifluoromethoxy group generally increases lipophilicity to a greater extent than the trifluoromethyl group, which can enhance membrane permeability and influence drug-receptor interactions.[2]

The Trifluoromethoxy vs. Trifluoromethyl Group: A Key Distinction in Bioactivity

The choice between a trifluoromethoxy and a trifluoromethyl substituent can have profound implications for a compound's biological profile. While both are electron-withdrawing, their steric and electronic properties differ, influencing binding affinity, metabolic stability, and overall efficacy.

The trifluoromethoxy group is generally associated with increased metabolic stability due to the strength of the C-O bond and the electron-withdrawing nature of the fluorine atoms, which can shield the molecule from enzymatic degradation.[3] This can lead to a longer in vivo half-life. In contrast, the trifluoromethyl group, while also enhancing metabolic stability, can sometimes be susceptible to specific metabolic pathways.

dot

cluster_0 Impact of Functional Groups on Molecular Properties Trifluoromethoxy (-OCF3) Trifluoromethoxy (-OCF3) Increased Lipophilicity Increased Lipophilicity Trifluoromethoxy (-OCF3)->Increased Lipophilicity Stronger Effect Enhanced Metabolic Stability Enhanced Metabolic Stability Trifluoromethoxy (-OCF3)->Enhanced Metabolic Stability Altered Electronic Profile Altered Electronic Profile Trifluoromethoxy (-OCF3)->Altered Electronic Profile Trifluoromethyl (-CF3) Trifluoromethyl (-CF3) Trifluoromethyl (-CF3)->Increased Lipophilicity Trifluoromethyl (-CF3)->Enhanced Metabolic Stability Trifluoromethyl (-CF3)->Altered Electronic Profile

Caption: Influence of -OCF3 vs. -CF3 on key molecular properties.

Potential Therapeutic Applications

Aminobenzonitrile scaffolds are crucial intermediates in the synthesis of a wide range of pharmaceuticals. The unique substitution pattern of this compound makes it a promising candidate for the development of kinase inhibitors, which are pivotal in oncology and immunology research.[4] The trifluoromethoxy group can contribute to improved binding affinity and selectivity for the target kinase.

Derivatives of similar aminobenzonitriles have shown potential in various therapeutic areas:

  • Oncology: As precursors to potent kinase inhibitors targeting signaling pathways involved in cell proliferation and survival.[4]

  • Neurological Disorders: The trifluoromethoxy group can enhance blood-brain barrier penetration, making it a valuable moiety for CNS-targeted therapies.[5]

  • Infectious Diseases: Schiff bases derived from 2-(trifluoromethoxy)aniline have demonstrated antibacterial, antifungal, antimalarial, and anti-HIV activities.[6]

Experimental Protocols

While specific experimental data for this compound is limited, the following are generalized protocols for the synthesis and characterization of similar aminobenzonitrile derivatives.

General Synthesis of Aminobenzonitriles

A common route for the synthesis of aminobenzonitriles involves the reduction of a corresponding nitrobenzonitrile.

dot

Start Starting Material (Nitrobenzonitrile) Reduction Reduction Reaction (e.g., H2/Pd-C, SnCl2/HCl) Start->Reduction Product Product (Aminobenzonitrile) Reduction->Product Purification Purification (Crystallization, Chromatography) Product->Purification

Caption: General workflow for the synthesis of aminobenzonitriles.

Protocol:

  • Dissolution: Dissolve the starting nitrobenzonitrile in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Reduction: Add a reducing agent. Common methods include:

    • Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

    • Chemical reduction using stannous chloride (SnCl₂) in the presence of hydrochloric acid (HCl).

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, filter off the catalyst (if used) and neutralize the reaction mixture.

  • Extraction: Extract the product into an organic solvent.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -NH₂, -C≡N).

  • Melting Point Analysis: To assess the purity of the solid compound.

Conclusion

This compound represents a promising, albeit currently under-investigated, building block for the development of novel pharmaceuticals. Its trifluoromethoxy group is anticipated to confer advantageous properties, including enhanced lipophilicity and metabolic stability, when compared to its trifluoromethyl and non-fluorinated counterparts. While direct experimental comparisons are pending, the insights from structurally related compounds strongly suggest its potential utility in creating more effective and durable therapeutic agents. This guide serves as a foundational resource for researchers looking to explore the potential of this and similar fluorinated intermediates in their drug discovery programs.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 3-Amino-4-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like 3-Amino-4-(trifluoromethoxy)benzonitrile is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on information for structurally similar compounds and general guidelines for the disposal of hazardous chemical waste.

Immediate Safety and Handling Protocols

Prior to disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on data for analogous compounds, this substance should be treated as hazardous.

Recommended Personal Protective Equipment (PPE)

EquipmentSpecification
Eye Protection Chemical safety goggles or a face shield.[1][2][3]
Hand Protection Chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of as contaminated waste after use.[1][2][3]
Body Protection Laboratory coat. For larger quantities or in case of a spill, a chemical-resistant apron or coveralls may be necessary.[2][3]
Respiratory Protection Use in a well-ventilated area, preferably under a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is required.[2]

Step-by-Step Disposal Procedures

The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste.[4][5]

  • Waste Identification and Segregation :

    • Treat all waste containing this compound, including the pure compound, reaction byproducts, and contaminated materials, as hazardous waste.[4]

    • Do not mix this waste with other waste streams unless their compatibility is known.[4][5] Specifically, keep it separate from incompatible materials such as strong oxidizing agents and strong acids.[2]

  • Containerization :

    • Collect waste in a designated, compatible, and properly sealed hazardous waste container.[4][5]

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[5]

  • Storage :

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.[4]

    • The storage area should be away from heat and sources of ignition.

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[4][5]

    • Provide the waste disposal company with all available information on the chemical's hazards.

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate : Evacuate the immediate area and ensure it is well-ventilated.[4]

  • Control and Contain : For small spills, absorb the material with an inert substance like vermiculite or sand.[4]

  • Collect and Dispose : Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4]

  • Decontaminate : Clean the spill area thoroughly. All cleaning materials should also be disposed of as hazardous waste.[4]

  • Large Spills : For large spills, evacuate the area and contact your institution's emergency response team immediately.[4]

Disposal Workflow Diagram

G Disposal Workflow for this compound cluster_0 Preparation cluster_1 Collection & Segregation cluster_2 Storage & Disposal A Wear appropriate PPE B Identify waste containing This compound A->B C Use a dedicated, labeled hazardous waste container B->C D Segregate from incompatible waste streams C->D E Store container in a cool, dry, well-ventilated area D->E F Contact EHS or licensed waste disposal company E->F G Proper disposal at a certified facility F->G

References

Essential Safety and Operational Guide for Handling 3-Amino-4-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory Professionals

This guide provides critical safety protocols and operational procedures for the handling and disposal of 3-Amino-4-(trifluoromethoxy)benzonitrile (CAS No. 549488-77-9). The following information is synthesized from safety data sheets (SDS) of the compound and structurally similar chemicals to ensure a comprehensive overview for researchers, scientists, and drug development professionals. A thorough risk assessment should be conducted before beginning any work with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[1] Utmost caution is advised, as nitriles can potentially release highly toxic hydrogen cyanide.[2]

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact, as the substance is harmful and a skin irritant.[1][3][4] Gloves must be inspected before use and disposed of properly after.[3]
Eye/Face Protection Safety glasses with side shields or chemical safety goggles. A face shield is recommended if there is a splash hazard.To prevent serious eye irritation.[1][4][5] Equipment should be approved under NIOSH (US) or EN 166 (EU) standards.[3][4]
Skin and Body Protection A flame-resistant lab coat. Appropriate protective clothing to prevent skin exposure.To protect against skin contact and irritation.[4][5][6] Contaminated clothing should be removed immediately and washed before reuse.[3][4]
Respiratory Protection Use only in a chemical fume hood. If ventilation is insufficient, a NIOSH/MSHA-approved respirator is required.To avoid inhalation of dust or vapors, which can cause respiratory tract irritation.[4][5]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

  • Preparation :

    • Ensure that an eyewash station and safety shower are readily accessible and in good working order.[5]

    • Work exclusively within a certified chemical fume hood.[5]

    • Assemble all necessary equipment and reagents before retrieving the compound.

    • Don all required PPE as specified in Table 1.

  • Handling :

    • Avoid breathing dust, vapor, mist, or gas.[5]

    • Do not allow the substance to come into contact with eyes, skin, or clothing.[5]

    • When handling the solid, use care to prevent dust formation.[4]

    • Keep the container tightly closed when not in use.[4][5]

  • Storage :

    • Store in a cool, dry, and well-ventilated place.[1][4][5]

    • Keep the container tightly sealed.[1][4][5]

    • Store in a locked-up area accessible only to qualified personnel.[4][7]

Emergency and First Aid Protocols

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]
Skin Contact Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4][5]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][5]
Ingestion Do NOT induce vomiting. Wash mouth out with water. Seek immediate medical attention.[1][5]

In case of a spill, evacuate the area. Use proper personal protective equipment, and sweep or vacuum up the material into a suitable, closed container for disposal.[5]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Unused Product and Contaminated Materials : Dispose of contents and containers at an approved waste disposal plant.[1][3][4] Do not mix with other waste.

  • Packaging : Handle uncleaned containers as you would the product itself.

  • Consult EHS : Always adhere to your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for guidance.

Workflow for Safe Handling of this compound

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Protocol prep1 Verify fume hood, eyewash, and shower prep2 Don all required PPE (Gloves, Goggles, Lab Coat) prep1->prep2 handle1 Transfer compound inside fume hood prep2->handle1 handle2 Keep container sealed when not in use handle1->handle2 clean1 Decontaminate surfaces and equipment handle2->clean1 clean2 Dispose of all waste in labeled hazardous container clean1->clean2 clean3 Store unused chemical in a cool, dry, secure area clean2->clean3 clean4 Remove PPE correctly clean3->clean4 emergency Spill or Exposure Occurs action Follow First Aid (See Table 2) emergency->action report Notify Supervisor & EHS action->report

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.